Keap1-Nrf2-IN-25
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H28N2O6S |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
(3S)-3-[[4-[carboxymethyl-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl]amino]butanoic acid |
InChI |
InChI=1S/C25H28N2O6S/c1-15-11-16(2)25(17(3)12-15)34(32,33)27(14-24(30)31)22-10-9-21(26-18(4)13-23(28)29)19-7-5-6-8-20(19)22/h5-12,18,26H,13-14H2,1-4H3,(H,28,29)(H,30,31)/t18-/m0/s1 |
Clave InChI |
DAJQMPGMTNIDEM-SFHVURJKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Keap1-Nrf2-IN-25: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[2][4][5] In response to stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that inhibits Nrf2 ubiquitination.[6][7] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.[3][8]
Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer and inflammatory conditions.[1][9][10] Consequently, small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) have emerged as a promising therapeutic strategy to harness the beneficial effects of Nrf2 activation.[4][5] Keap1-Nrf2-IN-25 (also referred to as Compound 19) is a potent inhibitor of this interaction.[11] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action of this compound
This compound functions as a direct, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[11] By binding to Keap1, IN-25 prevents the association between Keap1 and Nrf2. This disruption of the Keap1-Nrf2 complex spares Nrf2 from Keap1-mediated ubiquitination and proteasomal degradation.[4] The stabilized Nrf2 is then free to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of ARE-dependent genes. The downstream effects of Nrf2 activation by IN-25 include a reduction in reactive oxygen species (ROS) and a decrease in the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[11]
Quantitative Data
The following table summarizes the available quantitative data for this compound.[11]
| Parameter | Value | Description |
| IC50 | 0.55 µM | The half-maximal inhibitory concentration of IN-25 required to disrupt the Keap1-Nrf2 interaction. |
| Kd | 0.50 µM | The equilibrium dissociation constant, indicating the binding affinity of IN-25 to Keap1. |
Signaling and Experimental Workflow Diagrams
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Assessing Nrf2 Activation
Caption: A typical experimental workflow to evaluate the activation of Nrf2 by a compound like IN-25.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These protocols are based on standard methods used in the field.[12][13][14][15]
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.[8][12]
-
Cell Line: A stable cell line, such as HepG2-ARE-C8, which contains a luciferase reporter gene under the control of an antioxidant response element (ARE) promoter.
-
Protocol:
-
Cell Seeding: Seed ARE luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of growth medium.[12]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., tBHQ or CDDO-Im) in growth medium. The final DMSO concentration should not exceed 0.5%.[8][12]
-
Remove the old medium from the wells and add 100 µL of the medium containing the vehicle control, positive control, or different concentrations of IN-25.[12]
-
Incubation: Incubate the plate for another 18-24 hours at 37°C and 5% CO₂.[12]
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the luminescence using a plate reader. The fold induction is calculated by normalizing the luminescence of treated cells to that of vehicle-treated cells.[8]
-
Western Blot for Nuclear Nrf2 Accumulation
This method is used to visualize and quantify the increase of Nrf2 protein in the nucleus following treatment with an activator.
-
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2 or U937) to approximately 80% confluency and treat with this compound for the desired time (e.g., 1-6 hours).[12][15]
-
Nuclear and Cytoplasmic Extraction: Wash cells with ice-cold PBS. Perform subcellular fractionation using a nuclear extraction kit to separate nuclear and cytoplasmic proteins.[15]
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.[12]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-Nrf2 antibody overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Image the blot and perform densitometric analysis to quantify the levels of nuclear Nrf2, normalizing to a nuclear loading control like Lamin B1.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol measures the mRNA expression levels of Nrf2 target genes, such as NQO1 and HO-1, to confirm downstream pathway activation.
-
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time (e.g., 6-24 hours). Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse-transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.[8]
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for the target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[8]
-
Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
-
Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the intracellular levels of ROS to assess the functional antioxidant effect of Nrf2 activation.
-
Reagent: 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) is a common probe.[16]
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat with this compound for a predetermined time to allow for the expression of antioxidant enzymes.
-
Induction of Oxidative Stress (Optional): Induce oxidative stress by treating cells with an agent like H₂O₂ or lipopolysaccharide (LPS).[15]
-
DCFH-DA Staining: Wash the cells and incubate them with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.[16]
-
Measurement: Wash the cells again to remove excess probe. Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or visualize using a fluorescence microscope.
-
Analysis: Compare the fluorescence intensity of IN-25-treated cells to that of control cells to determine the reduction in ROS levels.
-
Conclusion
This compound is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. By preventing the Keap1-mediated degradation of Nrf2, it leads to the accumulation of Nrf2 and the subsequent activation of the ARE-driven antioxidant response. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this compound and other similar compounds, enabling researchers to quantify their potency and elucidate their mechanism of action in cellular systems. This information is crucial for the continued development of Nrf2 activators as potential therapeutics for a range of diseases underpinned by oxidative stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melatonin Modulates Astrocyte Inflammatory Response and Nrf2/SIRT1 Signaling Pathways in Adult Rat Cortical Cultures [mdpi.com]
Keap1-Nrf2-IN-25: A Technical Guide to a Potent Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keap1-Nrf2-IN-25, also identified as Compound 19, is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). By disrupting this interaction, this compound stabilizes Nrf2, a master regulator of the antioxidant response, leading to its nuclear translocation and the subsequent transcription of cytoprotective genes. This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In the presence of oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that abrogates its ability to bind Nrf2. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including inflammatory conditions and cancer. Therefore, small-molecule inhibitors of the Keap1-Nrf2 PPI, such as this compound, are of significant interest as potential therapeutic agents.
This compound: Mechanism of Action
This compound is a non-electrophilic inhibitor that directly binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2. By competitively occupying this binding site, this compound prevents the interaction between Keap1 and Nrf2, thereby inhibiting the Keap1-mediated ubiquitination and degradation of Nrf2. This leads to the stabilization and nuclear accumulation of Nrf2, and the subsequent activation of the Nrf2-dependent antioxidant response. This activation results in the reduction of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as IL-1β and IL-6.[2][3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Assay Method |
| IC50 | 0.55 µM | Fluorescence Polarization (FP) Assay |
| Kd | 0.50 µM | Biolayer Interferometry (BLI) |
Data sourced from MedChemExpress and Immunomart.[2][3]
Table 2: In Vivo Efficacy in a DSS-Induced Colitis Model
| Animal Model | Treatment | Key Findings |
| Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice | This compound | Protective effects observed |
Further quantitative details from the primary literature on the DSS-induced colitis model are pending full-text access.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay is used to measure the inhibition of the Keap1-Nrf2 interaction by this compound in a competitive binding format.
Materials:
-
Recombinant human Keap1 Kelch domain
-
Fluorescein-labeled Nrf2 peptide (e.g., FITC-9-mer Nrf2 peptide)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (for control wells).
-
Add the Keap1 protein to each well at a final concentration optimized for the assay (e.g., 20 nM).
-
Add the fluorescein-labeled Nrf2 peptide to each well at a final concentration optimized for the assay (e.g., 10 nM).
-
The final assay volume is typically 20-40 µL.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Biolayer Interferometry (BLI) for Kd Determination
BLI is a label-free technology used to measure protein-small molecule binding kinetics and affinity.
Materials:
-
Recombinant human Keap1 Kelch domain (biotinylated)
-
Streptavidin (SA) biosensors
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
This compound (dissolved in DMSO)
-
BLI instrument (e.g., Octet system)
Procedure:
-
Hydrate the SA biosensors in Assay Buffer.
-
Load the biotinylated Keap1 protein onto the SA biosensors.
-
Establish a stable baseline by dipping the biosensors in Assay Buffer.
-
Associate the Keap1-loaded biosensors with varying concentrations of this compound in Assay Buffer.
-
Dissociate the complex by moving the biosensors back into Assay Buffer.
-
The binding and dissociation curves are recorded in real-time.
-
The equilibrium dissociation constant (Kd) is calculated from the kinetic constants (kon and koff) or by steady-state analysis.
ARE-Luciferase Reporter Gene Assay
This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with an ARE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 12-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to the total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
-
The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of Nrf2 activation.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used in vivo model to study the efficacy of therapeutic agents for inflammatory bowel disease.
Materials:
-
C57BL/6 mice
-
Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle control
Procedure:
-
Induce colitis in mice by administering DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days).
-
Administer this compound or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding. A Disease Activity Index (DAI) score is calculated based on these parameters.
-
At the end of the study, sacrifice the mice and collect the colon tissue.
-
Measure the colon length as an indicator of inflammation.
-
Perform histological analysis of the colon tissue to assess the degree of inflammation, ulceration, and tissue damage.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and myeloperoxidase (MPO) activity in the colon tissue as markers of inflammation.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to this compound.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the Fluorescence Polarization (FP) assay to determine IC50.
Caption: Experimental workflow for the DSS-induced colitis model.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of activating the Nrf2 pathway. Its well-characterized in vitro activity and demonstrated efficacy in a preclinical model of colitis make it a promising lead compound for the development of novel treatments for inflammatory and oxidative stress-related diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
Keap1-Nrf2-IN-25: A Technical Guide to a Potent Small Molecule Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Keap1-Nrf2-IN-25, a novel small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This compound, also identified as compound 19 in its discovery publication, is a potent activator of the Nrf2 signaling pathway. This document consolidates the available quantitative data on its binding affinity and cellular activity, details the experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the Keap1-Nrf2 axis.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
In response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The products of these genes include antioxidant enzymes and proteins involved in detoxification, inflammation reduction, and proteostasis.
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including chronic inflammatory conditions, neurodegenerative disorders, and cancer. Consequently, small molecule inhibitors of the Keap1-Nrf2 PPI, which mimic the effects of cellular stress to activate Nrf2, have emerged as a promising therapeutic strategy.
This compound: A Potent Inhibitor
This compound is a novel, potent small molecule inhibitor belonging to the 5-phenyl-1H-pyrrole-2-carboxylic acid class. It was developed through scaffold hopping from an initial screening hit to enhance its binding affinity for Keap1.[1] By directly binding to the Kelch domain of Keap1, this compound competitively inhibits the interaction with Nrf2, leading to the stabilization and activation of Nrf2 and the subsequent upregulation of its downstream target genes.
Mechanism of Action
The mechanism of action of this compound involves its direct, non-covalent binding to the Kelch domain of Keap1. This binding event physically blocks the association of Keap1 with the Neh2 domain of Nrf2. As a result, the ubiquitination of Nrf2 is inhibited, leading to its accumulation in the cytoplasm and subsequent translocation into the nucleus. This initiates the transcription of Nrf2-dependent cytoprotective genes.
Caption: Keap1-Nrf2 signaling pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on the available literature.
Table 1: Biochemical Activity
| Parameter | Value | Assay | Source |
| Binding Affinity (KD2) | 42.2 nM | Surface Plasmon Resonance (SPR) | [1] |
| IC50 | 0.55 µM | Not Specified | [2] |
| Binding Affinity (Kd) | 0.50 µM | Not Specified | [2] |
Note: Discrepancies in reported binding affinities may be due to different assay methodologies. The KD2 value from the primary publication is likely more specific.
Table 2: Cellular Activity
| Parameter | Cell Line | Treatment | Effect | Source |
| Nrf2 Nuclear Translocation | BEAS-2B | This compound | Promoted | [1] |
| Cellular Protection | BEAS-2B | LPS-induced injury | Significant protection | [1] |
| ROS Reduction | Not Specified | Not Specified | Reduced | [2] |
| Pro-inflammatory Cytokine Reduction (IL-1β, IL-6) | Not Specified | Not Specified | Reduced | [2] |
Table 3: In Vivo Efficacy (Mouse Model of Acute Lung Injury)
| Parameter | Dose | Effect | Source |
| Symptom Alleviation | 15 mg/kg | Effective | [1] |
| Nrf2 Nuclear Translocation in Tissue | 15 mg/kg | Facilitated | [1] |
| Nrf2 Protein Levels in Tissue | 15 mg/kg | Increased | [1] |
| HO-1 and NQO1 Expression in Tissue | 15 mg/kg | Upregulated | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound, based on standard practices in the field and information inferred from the discovery publication.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This assay is used to determine the binding kinetics and affinity (KD) of an inhibitor to its target protein.
Caption: Workflow for determining binding affinity using SPR.
Protocol:
-
Protein Immobilization: Recombinant human Keap1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound dissolved in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
Data Acquisition: The change in the surface plasmon resonance signal, measured in response units (RU), is recorded in real-time to generate a sensorgram. This reflects the association and dissociation of the inhibitor.
-
Surface Regeneration: Between each concentration, the sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl) to remove the bound inhibitor.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
ARE-Luciferase Reporter Assay for Nrf2 Activation
This cell-based assay quantifies the transcriptional activity of Nrf2.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2 or BEAS-2B) is transiently or stably transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of the luciferase gene.
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and expressed as fold induction over the vehicle-treated cells.
Western Blot for Nrf2 Nuclear Translocation and Target Gene Expression
This technique is used to detect and quantify the levels of Nrf2 in the nucleus and the expression of its downstream target proteins.
Protocol:
-
Cell Treatment and Fractionation: Cells are treated with this compound. Subsequently, nuclear and cytoplasmic fractions are separated using a commercial kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Nrf2, HO-1, NQO1, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene mRNA Expression
This method is used to measure the mRNA levels of Nrf2 target genes.
Protocol:
-
Cell/Tissue Treatment and RNA Extraction: Cells or tissues are treated with this compound, and total RNA is extracted using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to the housekeeping gene.
Conclusion
This compound is a potent and specific small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. The data presented in this guide demonstrate its ability to bind to Keap1 with high affinity, activate Nrf2 signaling in cellular models, and exert protective effects in a preclinical model of acute lung injury. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties and therapeutic potential of this promising compound. As research into Nrf2 modulators continues, this compound represents a valuable tool for exploring the intricate biology of the Keap1-Nrf2 pathway and for the development of novel therapeutics for a range of oxidative stress-related diseases.
References
In-Depth Technical Guide to the Biological Activity of Keap1-Nrf2-IN-25
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Keap1-Nrf2-IN-25, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. This document details its mechanism of action, quantitative biological data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in drug discovery and development.
Core Mechanism of Action
This compound, also identified as Compound 19, functions as a direct inhibitor of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[2] By binding to the Nrf2 binding site on Keap1, this compound prevents the sequestration and degradation of Nrf2. This disruption of the Keap1-Nrf2 protein-protein interaction leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.
Quantitative Biological Data
The following table summarizes the key quantitative metrics defining the biological activity of this compound.
| Parameter | Value | Description |
| IC50 | 0.55 μM | The half-maximal inhibitory concentration for the disruption of the Keap1-Nrf2 protein-protein interaction.[1] |
| Kd | 0.50 μM | The equilibrium dissociation constant, indicating the binding affinity of the compound to the Keap1 protein.[1] |
Key Biological Activities
-
Nrf2 Activation: this compound potently activates the Nrf2 signaling pathway.[1]
-
Reduction of Reactive Oxygen Species (ROS): By upregulating antioxidant gene expression, the compound effectively reduces cellular levels of ROS.[1]
-
Anti-inflammatory Effects: this compound has been shown to decrease the production of pro-inflammatory cytokines, specifically IL-1β and IL-6.[1]
-
Therapeutic Potential in Colitis: The compound has demonstrated protective effects in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, highlighting its potential as a therapeutic agent for inflammatory bowel disease.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Keap1-Nrf2 Protein-Protein Interaction Inhibition Assay (Fluorescence Polarization)
This assay is employed to determine the IC50 value of inhibitors disrupting the Keap1-Nrf2 interaction.
Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low polarization. When bound to the larger Keap1 protein, its tumbling slows, leading to an increase in polarization. An inhibitor that displaces the labeled peptide will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Recombinant human Keap1 protein
-
Fluorescently labeled (e.g., FAM) synthetic peptide corresponding to the Nrf2 binding motif (e.g., DEETGE)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Test compound (this compound) serially diluted in assay buffer
-
-
Procedure:
-
In a black, low-volume 384-well plate, add the fluorescently labeled Nrf2 peptide and the Keap1 protein to all wells at optimized concentrations.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The raw polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This cell-based assay quantifies the ability of a compound to activate the Nrf2 pathway.
Principle: A stable cell line is engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to its binding to the ARE and subsequent expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Line:
-
A suitable human cell line (e.g., HEK293T, HaCaT) stably transfected with an ARE-luciferase reporter construct.
-
-
Procedure:
-
Seed the ARE-luciferase reporter cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells and add a luciferase substrate solution.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) to account for any cytotoxic effects of the compound.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the ability of the compound to reduce intracellular ROS levels.
Principle: A cell-permeant, non-fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFDA) is taken up by cells. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol:
-
Reagents:
-
Cell line of interest (e.g., macrophages, epithelial cells)
-
DCFDA or other suitable ROS-sensitive probe
-
An ROS inducer (e.g., hydrogen peroxide, H₂O₂)
-
This compound
-
-
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Load the cells with the DCFDA probe.
-
Induce oxidative stress by adding an ROS inducer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity of compound-treated cells to that of vehicle-treated cells to determine the percentage reduction in ROS.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
This assay is used to measure the levels of secreted pro-inflammatory cytokines, such as IL-1β and IL-6, in cell culture supernatants.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based immunoassay technique. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (often biotinylated) that is also specific for the cytokine is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.
Protocol:
-
Reagents:
-
Commercially available ELISA kit for the specific cytokine (e.g., human IL-1β or IL-6)
-
Cell culture supernatants from cells treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) with or without this compound
-
-
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating and washing steps.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding the enzyme conjugate.
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to calculate the concentration of the cytokine in the unknown samples.
-
Visualizations
Keap1-Nrf2 Signaling Pathway and Mechanism of this compound
References
- 1. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health position paper and redox perspectives – Bench to bedside transition for pharmacological regulation of NRF2 in noncommunicable diseases - PMC [pmc.ncbi.nlm.nih.gov]
Keap1-Nrf2-IN-25: A Technical Guide for Studying Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes.
Keap1-Nrf2-IN-25 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. By binding to Keap1, it prevents the sequestration and degradation of Nrf2, leading to the activation of the Nrf2-mediated antioxidant response. This makes this compound a valuable tool for researchers studying the role of the Keap1-Nrf2 pathway in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying oxidative stress.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (Keap1-Nrf2 Interaction) | 0.55 μM | [1] |
| Keap1 Binding Affinity (Kd) | 0.50 μM | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying this compound in vitro and in vivo.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types or experimental conditions.
In Vitro Nrf2 Activation and Downstream Target Analysis
Objective: To determine the ability of this compound to activate the Nrf2 pathway and induce the expression of its target genes in a cellular model.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, Caco-2 intestinal epithelial cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) or other appropriate stimulus for inducing oxidative stress/inflammation
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Nrf2, HO-1, NQO1, and a loading control like β-actin)
-
Reagents for quantitative real-time PCR (qRT-PCR) (RNA extraction kit, cDNA synthesis kit, primers for Nrf2 target genes)
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours).
-
Induce oxidative stress or inflammation by adding a stimulus like LPS (e.g., 1 µg/mL) for a defined period (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control (a known Nrf2 activator).
-
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and NQO1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
-
-
qRT-PCR Analysis:
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform qRT-PCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
-
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on intracellular ROS levels.
Materials:
-
Cell line of interest
-
This compound
-
ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide)
-
2',7'-Dichlorofluorescin diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
Induce ROS production with an appropriate stimulus for 30-60 minutes.
-
-
Staining and Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFDA (e.g., 10 µM) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.
-
In Vivo Model of Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis
Objective: To evaluate the protective effects of this compound in a mouse model of inflammatory bowel disease.
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran sulfate sodium (DSS)
-
This compound formulated for in vivo administration (e.g., in a vehicle like corn oil or CMC-Na)
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
Reagents for myeloperoxidase (MPO) assay
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α)
Protocol:
-
Induction of Colitis and Treatment:
-
Induce colitis by administering DSS (e.g., 2-3% w/v) in the drinking water for a specified period (e.g., 5-7 days).
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) daily, starting before or concurrently with DSS administration. Include a vehicle control group.
-
-
Monitoring and Sample Collection:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a disease activity index (DAI).
-
At the end of the experiment, euthanize the mice and collect colon tissues.
-
-
Analysis:
-
Histology: Fix a portion of the colon in formalin, embed in paraffin, section, and stain with H&E to assess tissue damage, inflammation, and ulceration.
-
MPO Assay: Homogenize a portion of the colon tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Homogenize another portion of the colon tissue to measure the levels of pro-inflammatory cytokines using ELISA.
-
Conclusion
This compound serves as a potent and specific tool for investigating the Keap1-Nrf2 signaling pathway and its role in oxidative stress-related pathologies. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of Nrf2 activation. As with any experimental system, optimization of the provided protocols for specific models and research questions is highly recommended. The continued study of compounds like this compound will undoubtedly contribute to a deeper understanding of cellular defense mechanisms and the development of novel therapeutic strategies for a wide range of diseases.
References
An In-depth Technical Guide to the Role of Keap1-Nrf2-IN-25 in Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] In response to cellular stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation results in the upregulation of a suite of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[1][3]
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. Consequently, small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) have emerged as a promising therapeutic strategy to augment the endogenous antioxidant response. Nrf2-IN-25 is a potent small molecule inhibitor that directly targets the Keap1-Nrf2 PPI, leading to the activation of the Nrf2 pathway. This technical guide provides a comprehensive overview of the mechanism of action of Nrf2-IN-25, detailed experimental protocols for its characterization, and quantitative data to support its activity.
The Keap1-Nrf2 Signaling Pathway and the Mechanism of Nrf2-IN-25
The interaction between Keap1 and Nrf2 is a tightly regulated process. Nrf2 possesses two binding motifs in its N-terminal Neh2 domain, a high-affinity ETGE motif and a low-affinity DLG motif, both of which interact with the Kelch domain of Keap1. This "hinge and latch" mechanism ensures efficient ubiquitination of Nrf2.
Nrf2-IN-25 functions as a direct inhibitor of the Keap1-Nrf2 PPI. By binding to the Kelch domain of Keap1, Nrf2-IN-25 competitively displaces Nrf2, preventing its ubiquitination and subsequent degradation. This leads to the accumulation of Nrf2 in the cytoplasm, its translocation to the nucleus, and the subsequent transactivation of ARE-dependent genes.
Quantitative Data for Nrf2-IN-25 and Other Keap1-Nrf2 Inhibitors
The potency of Keap1-Nrf2 inhibitors is determined through a combination of biochemical and cell-based assays. The following tables summarize key quantitative data for Nrf2-IN-25 and provide a comparative landscape of other known inhibitors.
Table 1: Biochemical Potency of Keap1-Nrf2 Inhibitors
| Compound | Assay Type | IC50 (µM) | Kd (µM) | Ki (µM) | Reference |
| Nrf2-IN-25 | - | 0.55 | 0.50 | - | [2] |
| ML334 | FP | 1.6 | 1.0 (SPR) | - | [4] |
| Compound 1 | TR-FRET | 0.025 | - | - | [4] |
| Compound 2 | TR-FRET | 0.0025 | - | - | [4] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; Ki: Inhibition constant; FP: Fluorescence Polarization; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance.
Table 2: Cellular Activity of Keap1-Nrf2 Inhibitors
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| Nrf2-IN-25 | HEK293T | ARE-Luciferase Reporter | Data not available | - |
| ML334 | HEK293 | ARE-Luciferase Reporter | ~10 | [4] |
| β-Naphthoflavone | HaCaT | ARE-Luciferase Reporter | 1.2 | [5] |
| CDDO-Im | AREc32 | ARE-Luciferase Reporter | 0.41 | [6] |
| Andrographolide | AREc32 | ARE-Luciferase Reporter | 17 | [6] |
| Sulforaphane | AREc32 | ARE-Luciferase Reporter | 33 | [6] |
EC50: Half-maximal effective concentration; ARE: Antioxidant Response Element.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize Keap1-Nrf2 inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ability of a test compound to disrupt the interaction between the Keap1 protein and a fluorescently labeled Nrf2 peptide.
Materials:
-
His-tagged Keap1 Kelch domain protein
-
FITC-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL)
-
Tb-conjugated anti-His antibody (Donor)
-
Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20
-
Test compound (e.g., Nrf2-IN-25) dissolved in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 0.2 µL of the compound dilutions.
-
Prepare a master mix containing Tb-anti-His antibody (final concentration 0.5 nM) and His-tagged Keap1 Kelch domain protein (final concentration 5 nM) in assay buffer.
-
Add 10 µL of the master mix to each well.
-
Prepare a solution of FITC-labeled Nrf2 peptide in assay buffer (final concentration 25 nM).
-
Add 10 µL of the FITC-Nrf2 peptide solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (FITC).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
ARE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
HEK293T cells stably transfected with an ARE-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., Nrf2-IN-25) dissolved in DMSO
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
Procedure:
-
Seed HEK293T-ARE cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence values against the logarithm of the compound concentration to determine the EC50 value.
Experimental Workflow for Keap1-Nrf2 Inhibitor Characterization
The discovery and characterization of novel Keap1-Nrf2 inhibitors typically follows a multi-step workflow, starting from initial screening to in-depth cellular and functional validation.
Conclusion
Nrf2-IN-25 is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, leading to the activation of the Nrf2 antioxidant response pathway. This technical guide has provided a detailed overview of its mechanism of action, quantitative data on its biochemical potency, and comprehensive experimental protocols for its characterization. The provided workflow and signaling pathway diagrams offer a clear framework for researchers and drug development professionals working in this field. Further investigation into the cellular efficacy (EC50) of Nrf2-IN-25 and its downstream functional effects will be crucial for its continued development as a potential therapeutic agent for diseases associated with oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. signosisinc.com [signosisinc.com]
Keap1-Nrf2-IN-25: An In-Depth Technical Guide to a Potent Nrf2 Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or chemical inducers, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize, accumulate in the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation leads to the expression of a broad array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.
Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a variety of diseases characterized by oxidative stress, including inflammatory conditions and neurodegenerative disorders. Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) represent a compelling strategy to activate this protective pathway. This technical guide focuses on Keap1-Nrf2-IN-25 , a potent small molecule inhibitor of this interaction, providing a comprehensive overview of its mechanism of action, quantitative activity, and the detailed experimental protocols used for its characterization.
This compound (Compound 19)
This compound, also identified as Compound 19, is a potent inhibitor of the Keap1-Nrf2 PPI. It has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease.
Mechanism of Action
This compound functions by directly binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2. This competitive binding physically blocks the interaction between Keap1 and Nrf2. By preventing Nrf2 from being targeted for degradation, this compound leads to the stabilization and nuclear translocation of Nrf2, resulting in the transcriptional activation of Nrf2 target genes. This mode of action effectively "turns on" the cell's natural antioxidant and anti-inflammatory defenses.
Quantitative Data
The following table summarizes the key quantitative metrics for this compound's activity.
| Parameter | Value | Assay | Source |
| IC50 | 0.55 µM | Fluorescence Polarization Assay | Commercial Supplier Data |
| Kd | 0.50 µM | Surface Plasmon Resonance | Commercial Supplier Data |
Downstream Nrf2 Targets
Upon activation by this compound, Nrf2 induces the expression of a wide range of cytoprotective genes. Key downstream targets include:
-
Antioxidant Enzymes:
-
Heme Oxygenase 1 (HMOX1)
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1)
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC)
-
Glutamate-Cysteine Ligase Modifier Subunit (GCLM)
-
Superoxide Dismutase (SOD)
-
-
Detoxification Enzymes:
-
Glutathione S-Transferases (GSTs)
-
-
Anti-inflammatory Effects:
-
Reduction of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6).[1]
-
Signaling Pathway Diagram
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Keap1-Nrf2 inhibitors are provided below. These protocols are based on standard techniques employed in the field.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay is used to quantify the inhibitory effect of a compound on the Keap1-Nrf2 protein-protein interaction.
Materials:
-
Purified recombinant human Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated peptide containing the ETGE motif)
-
Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Tween-20
-
Test compound (this compound) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In each well of the 384-well plate, add the following in order:
-
Assay Buffer
-
Fluorescently labeled Nrf2 peptide (to a final concentration of ~10 nM)
-
Test compound at various concentrations
-
Purified Keap1 Kelch domain protein (to a final concentration that yields a significant polarization window, typically in the low nanomolar range)
-
-
Include control wells:
-
No inhibitor control: Contains all components except the test compound (represents 100% binding).
-
No Keap1 control: Contains all components except the Keap1 protein (represents 0% binding).
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Nrf2 and Downstream Target Proteins
This method is used to assess the effect of the inhibitor on the protein levels of Nrf2 and its downstream targets.
Materials:
-
Cell line of interest (e.g., NCM460 colonic cells)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-HMOX1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the changes in mRNA levels of Nrf2 target genes following treatment with the inhibitor.
Materials:
-
Cell line of interest
-
Test compound (this compound)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the characterization of a Keap1-Nrf2 inhibitor.
Conclusion
This compound is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, demonstrating clear therapeutic potential through the activation of the Nrf2-mediated cytoprotective pathway. The in-depth technical information and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development targeting the Keap1-Nrf2 axis. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds will be crucial in translating the promise of Nrf2 activation into novel therapies for a range of human diseases.
References
An In-depth Technical Guide on the Therapeutic Potential of Keap1-Nrf2 Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[4][5][6][7][8][9] In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2][6] This allows newly synthesized Nrf2 to stabilize, accumulate, and translocate to the nucleus.[8][10] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those involved in detoxification and antioxidant production.[1][4][10][11]
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1] Consequently, targeting this pathway, specifically through the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), has emerged as a promising therapeutic strategy.[1][9][12] Small molecule inhibitors that directly block the Keap1-Nrf2 PPI can mimic the effects of oxidative stress, leading to the activation of the Nrf2-mediated antioxidant response. This guide provides a technical overview of the therapeutic potential of Keap1-Nrf2 PPI inhibitors, including key experimental protocols and data presentation.
The Keap1-Nrf2 Signaling Pathway
The interaction between Keap1 and Nrf2 is a tightly regulated process. Under homeostatic conditions, a homodimer of Keap1 binds to Nrf2 through two distinct motifs in the N-terminal Neh2 domain of Nrf2: a high-affinity ETGE motif and a lower-affinity DLG motif.[10][12] This "hinge and latch" mechanism facilitates the polyubiquitination of lysine (B10760008) residues within the Neh2 domain, marking Nrf2 for degradation by the 26S proteasome.[10]
Oxidative or electrophilic stressors modify key cysteine residues on Keap1, leading to a conformational change that disrupts the interaction with the DLG motif.[13] This initial "unlatching" is thought to be a key step in Nrf2 stabilization. Small molecule PPI inhibitors are designed to bind to the Kelch domain of Keap1, the same domain that recognizes the ETGE and DLG motifs of Nrf2, thereby competitively inhibiting the interaction and preventing Nrf2 degradation.[12]
Therapeutic Potential
The activation of Nrf2 through the inhibition of the Keap1-Nrf2 PPI has therapeutic implications for a wide range of diseases characterized by oxidative stress and inflammation.
-
Neurodegenerative Diseases: In conditions such as Parkinson's and Alzheimer's disease, oxidative stress is a key contributor to neuronal damage. Nrf2 activation can enhance the expression of antioxidant enzymes, protecting neurons from oxidative damage.[1]
-
Cancer: The role of Nrf2 in cancer is complex and context-dependent.[11] While Nrf2 activation can protect normal cells from carcinogenic insults, constitutive activation of Nrf2 in established tumors can promote cancer cell survival and resistance to chemotherapy.[3][14] Therefore, both Nrf2 activators (for chemoprevention) and inhibitors (for cancer therapy) are being explored.
-
Inflammatory Diseases: Nrf2 has anti-inflammatory properties, and its activation has shown promise in models of inflammatory diseases like multiple sclerosis and inflammatory bowel disease.[1]
-
Cardiovascular Diseases: Oxidative stress plays a significant role in the pathophysiology of cardiovascular diseases. Nrf2 activation can protect against endothelial dysfunction and atherosclerosis.[1]
Quantitative Data on Keap1-Nrf2 Inhibitors
The discovery and development of Keap1-Nrf2 PPI inhibitors involve rigorous quantitative assessment. The following table summarizes typical data generated for a hypothetical inhibitor, "Keap1-Nrf2-IN-25".
| Assay Type | Parameter | This compound | Positive Control |
| Biochemical Assays | |||
| Fluorescence Polarization (FP) | IC₅₀ (nM) | 18.31 | 63.15 |
| Surface Plasmon Resonance (SPR) | Kd (μM) | 1.0 | 2.5 |
| Thermal Shift Assay (TSA) | ΔTm (°C) | +5.2 | +4.8 |
| Cell-based Assays | |||
| ARE-Luciferase Reporter | EC₅₀ (μM) | 0.5 | 1.2 |
| Nrf2 Nuclear Translocation | Fold Induction | 4.5 | 3.8 |
| Target Gene Expression (NQO1) | Fold Induction (qPCR) | 6.2 | 5.1 |
| Cytotoxicity | |||
| HEK293T Cell Viability | CC₅₀ (μM) | > 26 | > 50 |
Data presented here is illustrative and based on values reported for various Keap1-Nrf2 inhibitors in the literature.[13][15]
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of Keap1-Nrf2 PPI inhibitors. Below are protocols for key experiments.
Fluorescence Polarization (FP) Assay
This biochemical assay is widely used to screen for and characterize inhibitors of the Keap1-Nrf2 interaction.[4][5][12]
Principle: The assay measures the change in the rotational mobility of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, its rotation slows, leading to an increase in fluorescence polarization. A test compound that inhibits this interaction will compete with the labeled peptide, resulting in a decrease in fluorescence polarization.[5][12]
Protocol:
-
Reagents: Purified recombinant Keap1 protein, a fluorescently labeled peptide derived from the ETGE motif of Nrf2 (e.g., FAM-Nrf2 peptide), assay buffer, and the test compound (e.g., this compound).
-
Procedure:
-
Add Keap1 protein and the fluorescent Nrf2 peptide to the wells of a black, low-volume 96- or 384-well plate.
-
Add serial dilutions of the test compound or a positive control inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[4][5]
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., λex = 485 nm, λem = 530 nm).[5]
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
ARE-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2.
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of an ARE promoter. When Nrf2 is activated and translocates to the nucleus, it binds to the ARE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the Nrf2 activity.
Protocol:
-
Cell Line: Use a stable cell line, such as HepG2, transfected with an ARE-luciferase reporter construct.
-
Procedure:
-
Seed the ARE-reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 16-24 hours).
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel assay like MTT or CellTiter-Glo). Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC₅₀ value.
Nrf2 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus.
Principle: This can be assessed using immunofluorescence microscopy or a high-content imaging system. Cells are treated with the test compound, then fixed, permeabilized, and stained with an antibody specific to Nrf2. A fluorescent secondary antibody and a nuclear counterstain (e.g., DAPI) are used for visualization.
Protocol:
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat cells with the test compound for a defined time (e.g., 2-4 hours).
-
Immunofluorescence:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
Conclusion
The Keap1-Nrf2 signaling pathway is a highly attractive target for therapeutic intervention in a multitude of diseases. The development of small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction represents a promising strategy for activating the cytoprotective Nrf2-mediated antioxidant response. A rigorous and multi-faceted experimental approach, encompassing biochemical and cell-based assays, is essential for the identification and characterization of potent and selective inhibitors. While "this compound" serves as a hypothetical compound in this guide, the principles, protocols, and data presented herein provide a solid framework for the investigation of any novel Keap1-Nrf2 PPI inhibitor. Further research and development in this area hold the potential to deliver novel therapies for a range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The KEAP1/NRF2 Signaling Pathway in Keratinization [mdpi.com]
- 8. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Keap1-Nrf2-IN-25 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of "IN-25," a putative inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The methodologies described herein are designed to characterize the inhibitory activity of IN-25 and to elucidate its mechanism of action on the Keap1-Nrf2 signaling pathway.
Introduction to the Keap1-Nrf2 Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-dependent E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][3][4][5] Upon exposure to stressors, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes through binding to the Antioxidant Response Element (ARE).[1][2][3][4][5]
Inhibiting the Keap1-Nrf2 PPI with small molecules presents a promising therapeutic strategy for a variety of diseases characterized by oxidative stress.[6] These inhibitors prevent the degradation of Nrf2, leading to its accumulation and the subsequent upregulation of antioxidant and detoxification enzymes.[7]
Signaling Pathway Diagram
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. westbioscience.com [westbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Keap1-Nrf2-IN-25 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] Upon exposure to stressors, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[1][2][3][4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[4][6][7] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[4][7]
Keap1-Nrf2-IN-25 is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. By disrupting this interaction, this compound promotes the activation of Nrf2 and the subsequent expression of its downstream target genes. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments to study the Keap1-Nrf2 pathway.
Physicochemical Properties and Activity
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| IC50 | 0.55 µM | [8] |
| Binding Affinity (Kd) | 0.50 µM | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the general experimental approach, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Keap1-Nrf2 Pathway Activators in Animal Studies
Disclaimer: Initial searches for a specific compound designated "Keap1-Nrf2-IN-25" did not yield any published data in scientific literature. Therefore, these application notes and protocols have been generated using Sulforaphane (B1684495) (SFN) as a representative, well-characterized activator of the Keap1-Nrf2 pathway. Sulforaphane is a potent, naturally occurring isothiocyanate found in cruciferous vegetables that has been extensively studied in various animal models.[1] Researchers should adapt these guidelines based on the specific properties of their test compound.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase, targets Nrf2 for continuous ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[2][3] When cells are exposed to oxidative stress or electrophilic compounds like Sulforaphane, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[4][5] Consequently, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2] This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1]), detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1]), and proteins involved in glutathione (B108866) metabolism.[2]
Figure 1: Keap1-Nrf2 Signaling Pathway Activation by Sulforaphane.
Dosage and Administration of Sulforaphane in Animal Models
The dosage of Sulforaphane can vary significantly depending on the animal model, the route of administration, and the experimental endpoint. It is crucial to perform a literature review for the specific disease model being studied. The following tables summarize representative dosages from preclinical studies.
Table 1: Sulforaphane Dosage in Rodent Models
| Animal Model | Dosage Range (per dose) | Route of Administration | Frequency | Reference |
| Mice | 5 - 20 µmol | Oral Gavage | Single dose | [6] |
| Mice | ~113 µmol/kg (median effective dose) | Intraperitoneal | Varies | [7] |
| Mice | ~175 µmol/kg (median effective dose) | Oral | Varies | [7][8] |
| Mice | 2 mg/kg | Oral Gavage | Daily, 5 days/week for 4 weeks | [9] |
| Mice | LD50: ~212.7 mg/kg | N/A | Single dose | [10] |
| Rats | 150 µmol | Oral Gavage | Single dose | [11][12] |
Table 2: Sulforaphane Dosage in Canine Models
| Animal Model | Dosage Range (per dose) | Route of Administration | Frequency | Reference |
| Dogs | 0.1 - 0.5 mg/kg | Oral | Daily | [13][14] |
| Dogs (5-25 lbs) | 1 - 5 mg | Oral | Daily | [13][14] |
| Dogs (25-50 lbs) | 5 - 10 mg | Oral | Daily | [13][14] |
| Dogs (50-100 lbs) | 10 - 20 mg | Oral | Daily | [13][14] |
Note: Dosages should be calculated based on the specific body weight of each animal. For conversion, the molecular weight of Sulforaphane is 177.29 g/mol .
Experimental Protocols
The following are generalized protocols for the preparation and administration of Sulforaphane in a rodent model. These should be adapted to meet specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Preparation of Sulforaphane for Oral Gavage
-
Materials:
-
Sulforaphane (synthetic, ≥98% purity)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose [CMC] in water)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance and weighing paper
-
Appropriate volume tubes (e.g., 1.5 mL or 15 mL conical tubes)
-
-
Procedure:
-
Calculate the total amount of Sulforaphane needed for the study based on the number of animals, their average weight, the desired dose (e.g., in mg/kg), and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the required amount of Sulforaphane powder accurately.
-
Add the appropriate volume of the chosen vehicle to the powder.
-
Vortex vigorously for 1-2 minutes to create a suspension. For compounds that are difficult to suspend, brief sonication may be applied.
-
Prepare the dosing solution fresh daily, as Sulforaphane can be unstable in solution.[15] Protect the solution from light.
-
Before each administration, vortex the solution to ensure a homogenous suspension.
-
Animal Handling and Administration
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping and Blinding: Randomly assign animals to control (vehicle) and treatment groups. Whenever possible, the experimenter administering the compound and assessing the outcomes should be blinded to the treatment groups.
-
Administration (Oral Gavage):
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice).
-
Measure the distance from the animal's mouth to the xiphoid process to ensure the needle will reach the stomach without causing injury.
-
Gently insert the gavage needle into the mouth, passing it along the side of the tongue and down the esophagus. Do not force the needle.
-
Administer the calculated volume of the Sulforaphane suspension or vehicle slowly.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and throughout the study.
-
Sample Collection and Processing
-
Timeline: Collect tissues at a predetermined time point after the final dose. Pharmacokinetic studies in mice have shown that Sulforaphane metabolites are detectable in tissues at 2 and 6 hours post-gavage.[6]
-
Blood Collection:
-
Collect blood via approved methods such as cardiac puncture (as a terminal procedure) or retro-orbital sinus sampling.
-
Use tubes containing an appropriate anticoagulant (e.g., EDTA) for plasma preparation.
-
Centrifuge the blood at ~2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Tissue Collection:
-
Humanely euthanize the animal according to IACUC-approved protocols.
-
Quickly dissect the tissues of interest (e.g., liver, kidney, lung, brain).[6]
-
Rinse tissues in ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry.
-
For gene or protein expression analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
For histological analysis, fix the tissues in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating a Keap1-Nrf2 activator.
Figure 2: General Experimental Workflow for In Vivo Compound Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and tissue distribution of sulforaphane in Nrf2 knockout and wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broccoli or Sulforaphane: Is It the Source or Dose That Matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. washingtonianplasticsurgery.com [washingtonianplasticsurgery.com]
- 13. thenaturaldogstore.com [thenaturaldogstore.com]
- 14. volharddognutrition.com [volharddognutrition.com]
- 15. Bioavailability of Sulforaphane Following Ingestion of Glucoraphanin-Rich Broccoli Sprout and Seed Extracts with Active Myrosinase: A Pilot Study of the Effects of Proton Pump Inhibitor Administration [mdpi.com]
Application Notes and Protocols for Keap1-Nrf2-IN-25 in a DSS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and relapsing inflammatory condition of the gastrointestinal tract. Oxidative stress is a significant contributor to the pathogenesis of IBD. The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Keap1 (Kelch-like ECH-associated protein 1) targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] In the presence of oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, orchestrating a potent antioxidant and anti-inflammatory response.[1][4]
Keap1-Nrf2-IN-25 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with an IC50 of 0.55 µM and a Keap1 binding affinity (Kd) of 0.50 µM. By disrupting the Keap1-Nrf2 interaction, this compound activates the Nrf2 signaling pathway, leading to a reduction in reactive oxygen species (ROS) and pro-inflammatory cytokines such as IL-1β and IL-6.[1][5] Preclinical evidence demonstrates that this compound exerts protective effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, making it a promising therapeutic candidate for IBD.[1][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a DSS-induced colitis mouse model.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Keap1-Nrf2 Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway and the action of this compound.
Experimental Workflow for DSS-Induced Colitis and this compound Treatment
References
- 1. researchgate.net [researchgate.net]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Frontiers | Periplaneta americana Ameliorates Dextran Sulfate Sodium-Induced Ulcerative Colitis in Rats by Keap1/Nrf-2 Activation, Intestinal Barrier Function, and Gut Microbiota Regulation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. An inhibitor of the Keap1-Nrf2 protein-protein interaction protects NCM460 colonic cells and alleviates experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Keap1-Nrf2-IN-25 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, playing a pivotal role in the modulation of inflammatory responses. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. However, upon exposure to oxidative stress or electrophilic agents, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including antioxidant enzymes and anti-inflammatory mediators. Dysregulation of the Keap1-Nrf2 pathway is implicated in the pathogenesis of numerous inflammatory diseases, making it an attractive target for therapeutic intervention.
Keap1-Nrf2-IN-25 (also known as Compound 19) is a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By disrupting the binding of Keap1 to Nrf2, this compound promotes the activation of the Nrf2 signaling pathway, leading to a reduction in reactive oxygen species (ROS) and the suppression of pro-inflammatory cytokines. This application note provides a comprehensive overview of the properties of this compound and detailed protocols for its application in inflammation research.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C25H28N2O6S | [1][2] |
| IC50 (Keap1-Nrf2 Inhibition) | 0.55 μM | [1][2] |
| Kd (Keap1 Binding Affinity) | 0.50 μM | [1][2] |
| Mechanism of Action | Potent, non-covalent inhibitor of Keap1-Nrf2 protein-protein interaction | [3] |
| Reported Biological Activity | Activates Nrf2, reduces ROS, and decreases pro-inflammatory cytokines (IL-1β, IL-6) | [1][4] |
| In Vivo Application | Protective effects against Dextran Sulfate Sodium (DSS)-induced colitis | [4] |
Signaling Pathway and Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety | Encyclopedia MDPI [encyclopedia.pub]
- 3. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Keap1-Nrf2-IN-25: Application Notes and Protocols for Studying Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keap1-Nrf2-IN-25, also identified as Compound 19, is a potent small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction.[1] By disrupting the binding of Keap1 to Nrf2, this compound facilitates the nuclear translocation of Nrf2, a master regulator of the cellular antioxidant response.[1] Nrf2 activation leads to the transcriptional upregulation of a suite of cytoprotective genes that combat oxidative stress and inflammation, key pathological features in a variety of neurodegenerative diseases.
While direct experimental evidence for the neuroprotective effects of this compound is not yet extensively published, its mechanism of action strongly suggests its potential as a valuable research tool for investigating neuroprotection in various in vitro models of neuronal injury. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound for the study of its potential neuroprotective properties.
Mechanism of Action
Under basal conditions, Keap1 acts as a substrate adaptor for the Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. In the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that abrogates its ability to bind Nrf2. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
This compound mimics the effect of cellular stress by directly inhibiting the Keap1-Nrf2 interaction, leading to the stabilization and activation of Nrf2. This, in turn, initiates the transcription of various neuroprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone dehydrogenase 1 [NQO1]) and anti-inflammatory proteins.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (Keap1-Nrf2 Inhibition) | 0.55 µM | [1] |
| Kd (Keap1 Binding Affinity) | 0.50 µM | [1] |
Diagrams
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Experimental Protocols
The following protocols provide a framework for investigating the neuroprotective effects of this compound in an in vitro model of oxidative stress-induced neuronal cell death using the human neuroblastoma cell line SH-SY5Y.
Cell Culture and Treatment
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (96-well for viability assays, larger formats for other assays)
Protocol:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the compound.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for a predetermined time (e.g., 2-4 hours).
-
Induce neurotoxicity by adding H₂O₂ (e.g., 100-500 µM) or 6-OHDA (e.g., 50-150 µM) to the culture medium for the desired duration (e.g., 24 hours).[2][3][4][5] A control group with no neurotoxin should also be included.
Assessment of Cell Viability (MTT Assay)
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[3]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Assessment of Cytotoxicity (LDH Assay)
Materials:
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plate reader
Protocol:
-
Following the treatment period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions.[6][7] This typically involves the reduction of a tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).[6][7]
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10-25 µM in serum-free medium) for 30 minutes at 37°C in the dark.[8]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.[9][10]
Analysis of Nrf2 Nuclear Translocation by Immunofluorescence
Materials:
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.[11]
-
Mount the coverslips and visualize the subcellular localization of Nrf2 using a fluorescence microscope.[12][13][14]
Western Blot Analysis of Nrf2 and Downstream Targets
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[15][16][17]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HO-1, NQO1, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or ACTB)
Protocol:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Measurement of Pro-inflammatory Cytokines (ELISA)
Materials:
-
ELISA kits for human IL-1β and IL-6
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific kits.[18][19][20][21][22]
-
Measure the absorbance on a microplate reader.
-
Calculate the concentration of the cytokines based on a standard curve.
Conclusion
This compound presents a promising tool for investigating the therapeutic potential of Nrf2 activation in the context of neurodegenerative diseases. The provided protocols offer a comprehensive guide for researchers to explore the neuroprotective effects of this compound in vitro. It is crucial to include appropriate controls and to perform dose-response and time-course experiments to fully characterize the activity of this compound in any given experimental model. While the neuroprotective application of this specific compound is based on its well-defined mechanism of action, further studies are warranted to confirm these effects in various neuronal models and to elucidate the full spectrum of its therapeutic potential.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 7. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doc.abcam.com [doc.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]
- 13. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. advisains.id [advisains.id]
- 20. bmgrp.com [bmgrp.com]
- 21. mpbio.com [mpbio.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Keap1-Nrf2-IN-25 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal physiological conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular Nrf2 levels.[1][2] In response to cellular stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.[1][2]
In the context of cancer, the role of the Keap1-Nrf2 pathway is multifaceted and can be considered a double-edged sword.[3][4] On one hand, activation of Nrf2 in normal cells can be protective against carcinogenesis. On the other hand, many cancer types exhibit constitutive activation of Nrf2 due to mutations in Keap1 or Nrf2 itself.[5][6] This sustained Nrf2 activity can promote cancer cell proliferation, enhance chemoresistance, and is often associated with poor patient prognosis.[4][5]
Keap1-Nrf2-IN-25 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[7] By binding to Keap1 with high affinity, it prevents the Keap1-mediated degradation of Nrf2, leading to the activation of the Nrf2 pathway.[7] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.
Mechanism of Action of this compound
This compound functions by disrupting the interaction between Keap1 and Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.
Caption: Keap1-Nrf2 signaling and the inhibitory action of this compound.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments with this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., A549 | e.g., Lung Cancer | Enter value | Enter value |
| e.g., MCF-7 | e.g., Breast Cancer | Enter value | Enter value |
| e.g., HepG2 | e.g., Liver Cancer | Enter value | Enter value |
Table 2: Effect of this compound on Nrf2 Target Gene Expression (Fold Change vs. Vehicle Control)
| Gene | Cell Line | Treatment (24h) | Fold Change (qPCR) | Protein Level Change (Western Blot) |
| NQO1 | e.g., A549 | This compound (1 µM) | Enter value | e.g., Increased |
| HO-1 | e.g., A549 | This compound (1 µM) | Enter value | e.g., Increased |
| GCLC | e.g., A549 | This compound (1 µM) | Enter value | e.g., Increased |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Nrf2 and Target Gene Expression
This protocol describes the detection of protein levels of Nrf2 and its downstream targets.
Caption: Workflow for Western blot analysis of protein expression.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol is for measuring the mRNA levels of Nrf2 target genes.
Caption: Workflow for qPCR analysis of gene expression.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for Nrf2 target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Isolation:
-
Treat cells as described in the Western blot protocol.
-
Isolate total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the fold change in gene expression, normalized to the housekeeping gene.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of the Keap1-Nrf2 inhibitor, this compound, on cancer cell lines. Given the dual role of Nrf2 in cancer, it is crucial to carefully characterize the effects of this compound in various cancer contexts. The detailed methodologies for assessing cell viability, protein expression, and gene expression will enable researchers to generate robust and reproducible data to elucidate the therapeutic potential of modulating the Keap1-Nrf2 pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. promega.com [promega.com]
Application Notes: Measuring Nrf2 Activation with Keap1-Nrf2-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a negative regulator, targeting the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation.[1][2] This process keeps intracellular Nrf2 levels low. Upon exposure to stressors, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby activating the transcription of a wide array of cytoprotective enzymes and proteins.[1][2]
Keap1-Nrf2-IN-25 is a potent, cell-permeable inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). It functions by directly binding to Keap1, thereby preventing the Keap1-mediated degradation of Nrf2. This leads to the robust activation of the Nrf2 pathway, independent of oxidative stress. With a reported IC50 of 0.55 µM and a Keap1 binding affinity (Kd) of 0.50 µM, this compound serves as a valuable tool for studying the downstream effects of Nrf2 activation and for screening potential therapeutic agents that target this pathway.
These application notes provide detailed protocols for utilizing this compound to measure Nrf2 activation through various established cellular assays.
Keap1-Nrf2 Signaling Pathway and Inhibitor Action
The following diagram illustrates the mechanism of the Keap1-Nrf2 pathway and the point of intervention for this compound.
Caption: Keap1-Nrf2 signaling pathway and mechanism of action for this compound.
Experimental Design and Workflow
A typical workflow for assessing Nrf2 activation by this compound involves cell culture, compound treatment, and subsequent analysis using one or more of the detailed protocols below.
Caption: Experimental workflow for investigating Nrf2 activation by this compound.
Data Presentation
The following tables present illustrative data from key experiments. This data is representative of a typical dose-dependent activation of the Nrf2 pathway by a specific inhibitor like this compound.
Table 1: ARE-Luciferase Reporter Assay Data
This assay quantifies the transcriptional activity of Nrf2. Data is expressed as fold induction of luciferase activity relative to the vehicle control.
| Treatment | Concentration (µM) | Mean Relative Luciferase Units (RLU) | Fold Induction (vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | - | 15,230 | 1.0 |
| Positive Control (tBHQ) | 10 | 185,800 | 12.2 |
| This compound | 0.05 | 28,940 | 1.9 |
| This compound | 0.1 | 51,780 | 3.4 |
| This compound | 0.5 | 124,900 | 8.2 |
| This compound | 1.0 | 211,700 | 13.9 |
| This compound | 5.0 | 225,400 | 14.8 |
Table 2: Relative mRNA Expression of Nrf2 Target Genes by qPCR
This assay measures the change in mRNA levels of well-established Nrf2 target genes, HMOX1 and NQO1. Data is presented as fold change relative to the vehicle control, calculated using the 2-ΔΔCt method.
| Treatment | Concentration (µM) | Target Gene | Fold Change (2-ΔΔCt) |
| Vehicle Control (0.1% DMSO) | - | HMOX1 | 1.0 |
| NQO1 | 1.0 | ||
| Positive Control (tBHQ) | 10 | HMOX1 | 8.5 |
| NQO1 | 6.7 | ||
| This compound | 0.1 | HMOX1 | 2.1 |
| NQO1 | 1.8 | ||
| This compound | 0.5 | HMOX1 | 5.9 |
| NQO1 | 4.6 | ||
| This compound | 1.0 | HMOX1 | 9.8 |
| NQO1 | 7.5 |
Table 3: Densitometric Analysis of Nrf2 Protein Levels by Western Blot
This analysis quantifies the accumulation of Nrf2 protein, a direct consequence of inhibiting its degradation. Values are normalized to a loading control (e.g., β-actin).
| Treatment | Concentration (µM) | Normalized Nrf2 Level (Arbitrary Units) | Fold Change (vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | - | 1.0 | 1.0 |
| Positive Control (tBHQ) | 10 | 7.2 | 7.2 |
| This compound | 0.1 | 2.5 | 2.5 |
| This compound | 0.5 | 6.1 | 6.1 |
| This compound | 1.0 | 8.9 | 8.9 |
Detailed Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Gene Assay
Principle: This assay uses a cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring luminescence.[3]
Materials:
-
HepG2-ARE cells (or similar reporter cell line)
-
White, clear-bottom 96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., tBHQ or Sulforaphane)
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2-ARE cells into a white, clear-bottom 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control in culture medium. Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the vehicle, positive control, or different concentrations of this compound.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C and 5% CO₂.
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for 10-15 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence for each treatment group.
-
Normalize the data by calculating the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
Protocol 2: Quantitative Real-Time PCR (qPCR)
Principle: This protocol measures the mRNA expression levels of Nrf2 target genes, such as HMOX1 and NQO1, to confirm that Nrf2 activation leads to downstream gene transcription.[4][5]
Materials:
-
A549, HepG2, or other relevant cell line
-
6-well cell culture plates
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the vehicle control, positive control, or desired concentrations of this compound for 6-12 hours.
-
RNA Isolation: Wash cells with PBS and lyse them directly in the well. Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a qPCR plate by combining the master mix, forward and reverse primers, and the diluted cDNA template.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtvehicle).
-
Protocol 3: Western Blotting for Nrf2 Accumulation
Principle: This technique detects and quantifies the increase in total Nrf2 protein levels within the cell, which is a direct indicator of its stabilization.[6][7][8]
Materials:
-
6-well or 10 cm cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the vehicle control, positive control, or desired concentrations of this compound for 4-8 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Nrf2 band intensity to the corresponding loading control band intensity.
-
Calculate the fold change relative to the vehicle control.
-
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Nrf2 Activation by Keap1-Nrf2-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Upon exposure to inducers, such as the small molecule inhibitor Keap1-Nrf2-IN-25, the interaction between Keap1 and Nrf2 is disrupted. This prevents Nrf2 degradation, leading to its accumulation and translocation into the nucleus.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction with a reported IC50 of 0.55 μM and a Keap1 binding affinity (Kd) of 0.50 μM. By activating the Nrf2 pathway, it has been shown to reduce reactive oxygen species (ROS) and pro-inflammatory cytokines. These application notes provide a detailed protocol for utilizing Western blotting to quantify the activation of Nrf2 and its downstream targets following treatment with this compound.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of Nrf2 and HO-1 protein levels in a human cell line (e.g., HEK293T) treated with this compound for 24 hours. Data is presented as fold change relative to the vehicle control (DMSO).
| Treatment Group | Concentration (µM) | Nuclear Nrf2 (Fold Change) | Cytosolic Nrf2 (Fold Change) | Total HO-1 (Fold Change) |
| Vehicle (DMSO) | 0.1% | 1.0 | 1.0 | 1.0 |
| This compound | 0.5 | 3.2 | 1.5 | 2.8 |
| This compound | 1.0 | 5.8 | 2.1 | 4.5 |
| This compound | 5.0 | 8.3 | 2.9 | 7.1 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Keap1-Nrf2 Signaling Pathway Activation.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
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Cell Line: Human Embryonic Kidney (HEK293T) cells are suitable for this protocol.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0 µM) for 24 hours.
-
Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%).
-
Protocol 2: Western Blot Analysis for Nrf2 and HO-1
-
Cell Lysis and Fractionation:
-
Following treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Perform nuclear and cytoplasmic extraction using a commercial kit according to the manufacturer's instructions to separate the protein fractions.
-
Add protease and phosphatase inhibitors to all lysis buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of both nuclear and cytoplasmic lysates using a Bicinchoninic Acid (BCA) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Anti-Nrf2 (to be used on both nuclear and cytoplasmic fractions)
-
Anti-HO-1 (to be used on total cell lysates if fractionation is not performed for this target)
-
Anti-Lamin B1 (as a nuclear loading control)
-
Anti-GAPDH (as a cytoplasmic loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to their respective loading controls (Lamin B1 for nuclear Nrf2, GAPDH for cytoplasmic Nrf2 and total HO-1).
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Calculate the fold change in protein expression relative to the vehicle-treated control group.
-
References
- 1. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Troubleshooting & Optimization
Keap1-Nrf2-IN-25 solubility and stability issues
Welcome to the technical support center for Keap1-Nrf2-IN-25. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this potent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor.
Understanding the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3] Under normal, unstressed conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for an E3 ubiquitin ligase complex, which targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome.[4][5][6] This process keeps intracellular levels of Nrf2 low.
When cells are exposed to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts its ability to target Nrf2 for degradation.[3][7][8] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[9][10] This leads to the transcription of a wide array of antioxidant and detoxification enzymes, bolstering the cell's defense against damage.[11] this compound is a small molecule inhibitor that directly blocks the protein-protein interaction between Keap1 and Nrf2, mimicking the cellular response to oxidative stress and leading to the activation of the Nrf2 pathway.[12]
Solubility and Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Like many small molecule inhibitors, it can be challenging to dissolve in aqueous solutions.
Quantitative Solubility Data
Specific solubility data for this compound is not widely published. However, based on a related compound, Keap1-Nrf2-IN-1, and general practices for this class of inhibitors, the following information can be used as a guideline.[9] It is strongly recommended to perform a solubility test to determine the maximum soluble concentration in your specific experimental system.
| Solvent | Predicted Solubility | Notes |
| DMSO | High (likely ≥ 100 mg/mL) | Recommended for preparing high-concentration stock solutions.[9] |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent. |
| Aqueous Buffers (e.g., PBS) | Very low | The compound is likely to precipitate when diluted from a DMSO stock. |
Recommended Protocol for Preparing Stock Solutions
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Weighing: Before opening, gently centrifuge the vial to ensure all the powdered compound is at the bottom.
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Solvent Selection: Use high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[13] DMSO is hygroscopic; use a fresh, dry supply and keep the container tightly sealed to prevent moisture absorption.[4][14]
-
Dissolution: Add the appropriate volume of DMSO to the vial. To aid dissolution, you can:
-
Vortex the solution vigorously.
-
Sonicate the solution in a water bath for 10-15 minutes.
-
Gently warm the solution in a water bath (not exceeding 50°C) for a short period.[13]
-
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2] Crucially, avoid repeated freeze-thaw cycles. [13]
Stability
Understanding the stability of this compound in its powdered form and in solution is essential for maintaining its potency.
Compound Stability Profile
| Form | Storage Temperature | Stability | Notes |
| Powder | -20°C | Up to 3 years | Keep protected from light and moisture.[2][13] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Re-evaluate efficacy if stored for longer periods.[2] |
| Aqueous Working Solution | 37°C (in media) | Low | Prepare fresh for each experiment and use immediately. Stability in cell culture media can be a few hours.[5] |
Experimental Protocols & Troubleshooting
Experimental Workflow: Assessing Compound Solubility in Media
It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium to avoid artifacts from compound precipitation.
References
- 1. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. file.selleckchem.com [file.selleckchem.com]
- 14. quora.com [quora.com]
Technical Support Center: Optimizing Keap1-Nrf2-IN-25 Concentration
Welcome to the technical support center for Keap1-Nrf2-IN-25. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of this potent Keap1-Nrf2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] Under normal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, binds to the transcription factor Nrf2 and targets it for proteasomal degradation.[2][3][4] This process keeps the cellular levels of Nrf2 low.[5] this compound disrupts this interaction, preventing the degradation of Nrf2.[1] As a result, Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the regulatory regions of its target genes.[2][4][6] This leads to the transcription of a wide array of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.[7]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Based on available data, this compound has an IC50 of 0.55 μM and a Keap1 binding affinity (Kd) of 0.50 μM.[1] A good starting point for cell-based assays would be to test a concentration range around these values. We recommend a dose-response experiment starting from a low concentration (e.g., 0.1 μM) and titrating up to a higher concentration (e.g., 10 μM or higher, depending on cell type and experimental endpoint). This will help determine the optimal, non-toxic concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, an aliquot should be thawed and diluted to the final working concentration in your cell culture medium. Always ensure the final DMSO concentration in your experiments is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced artifacts.
Q4: How can I confirm that this compound is activating the Nrf2 pathway in my cells?
A4: To confirm Nrf2 pathway activation, you can measure the expression of well-established Nrf2 target genes. This can be done at both the mRNA and protein levels.
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Quantitative PCR (qPCR): Measure the mRNA levels of Nrf2 target genes such as HMOX1 (Heme Oxygenase 1), NQO1 (NAD(P)H Quinone Dehydrogenase 1), GCLC (Glutamate-Cysteine Ligase Catalytic Subunit), and GCLM (Glutamate-Cysteine Ligase Modifier Subunit).
-
Western Blotting: Analyze the protein levels of Nrf2, HO-1, NQO1, and other downstream targets. An increase in the nuclear fraction of Nrf2 is a key indicator of its activation.
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Reporter Assays: Utilize a luciferase reporter construct containing multiple copies of the Antioxidant Response Element (ARE) to directly measure Nrf2 transcriptional activity.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Problem 1: No observable effect or weak activation of the Nrf2 pathway.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations. Start from a lower concentration and extend to a higher one to identify the optimal working concentration for your specific cell line and experimental conditions. |
| Incorrect Compound Handling | Ensure the compound was properly dissolved and stored. Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | Some cell lines may have inherent differences in the Keap1-Nrf2 pathway. Consider using a different cell line known to have a responsive Nrf2 pathway. You can also transfect cells with an ARE-luciferase reporter to directly assess Nrf2 transcriptional activity. |
| Short Treatment Duration | The kinetics of Nrf2 activation can vary. Perform a time-course experiment to determine the optimal treatment duration for observing maximal Nrf2 target gene expression. |
| Degradation of the Compound | Verify the stability of this compound in your cell culture medium over the course of the experiment. |
Problem 2: Cell toxicity or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Lower the concentration of this compound. Determine the cytotoxicity of the compound using a cell viability assay (e.g., MTT, CellTiter-Glo) to identify a non-toxic working concentration range. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). Include a vehicle control in all experiments. |
| Off-target Effects | While this compound is designed to be a specific inhibitor, off-target effects can occur, especially at higher concentrations.[2] To confirm that the observed effects are Nrf2-dependent, consider using Nrf2 knockout or knockdown cells as a negative control. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and establish a non-toxic working concentration range.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Nrf2 and HO-1
This protocol is to assess the protein levels of Nrf2 and one of its key downstream targets, HO-1.
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear Nrf2 analysis, perform nuclear/cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. New Player on An Old Field; the Keap1/Nrf2 Pathway as a Target for Treatment of Type 2 Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting Keap1-Nrf2-IN-25 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Keap1-Nrf2-IN-25, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction.
General Information
This compound (also known as Compound 19) is a powerful tool for activating the Nrf2 signaling pathway. It functions by disrupting the interaction between Keap1 and Nrf2, preventing the ubiquitination and subsequent degradation of Nrf2.[1] This leads to the accumulation of Nrf2 in the nucleus, where it can activate the transcription of a wide array of antioxidant and cytoprotective genes.[1][2][3]
Key Properties of this compound:
| Property | Value | Reference |
| IC50 | 0.55 µM | [1] |
| Binding Affinity (Kd) | 0.50 µM | [1] |
| Molecular Formula | C25H28N2O6S | |
| Molecular Weight | 496.57 g/mol | |
| Biological Activity | Activates Nrf2, reduces reactive oxygen species (ROS) and pro-inflammatory cytokines (IL-1β, IL-6) | [1][3] |
Signaling Pathway and Experimental Workflow
To effectively troubleshoot experimental results, it is crucial to understand the underlying biological pathway and the typical experimental workflow.
References
Technical Support Center: Keap1-Nrf2-IN-25
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Keap1-Nrf2-IN-25. The information is designed to address specific experimental issues and provide guidance on assessing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3][4] By binding to Keap1, this compound prevents the interaction with Nrf2. This inhibition leads to the stabilization and nuclear accumulation of Nrf2, allowing it to activate the Antioxidant Response Element (ARE) and drive the transcription of a wide array of cytoprotective genes.[2][3]
Q2: What are the known binding affinity and potency values for this compound?
Quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 0.55 µM | [1] |
| Kd | 0.50 µM | [1] |
Q3: What are the potential off-target effects of this compound?
While specific off-target proteins for this compound have not been extensively publicly documented, researchers should be aware of potential off-target effects common to small molecule inhibitors targeting protein-protein interactions. These may include:
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Binding to other proteins with similar structural motifs: The Kelch domain of Keap1, which is the binding site for Nrf2 and this compound, is present in other proteins. There is a possibility of cross-reactivity with other Kelch-like proteins.
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Interaction with other components of the ubiquitin-proteasome system: As Keap1 is part of an E3 ubiquitin ligase complex, inhibitors could potentially interfere with the function of other components of this system.
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"Off-pathway" effects: The compound might influence other signaling pathways unrelated to the Keap1-Nrf2 axis.
It is crucial to perform experiments to validate the on-target effect and investigate potential off-target effects in your specific experimental model.
Q4: How can I assess the on-target activity of this compound in my cellular model?
To confirm that this compound is activating the Nrf2 pathway in your cells, you can perform the following experiments:
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Western Blot Analysis: Probe for increased protein levels of Nrf2 and its downstream target genes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).
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Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of Nrf2 target genes to confirm transcriptional activation.
-
ARE-Luciferase Reporter Assay: Use a cell line stably or transiently transfected with a luciferase reporter construct driven by an ARE promoter. An increase in luciferase activity upon treatment with this compound indicates pathway activation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low induction of Nrf2 target genes. | Compound inactivity: The compound may have degraded. | Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions for each experiment. |
| Cellular context: The Keap1-Nrf2 pathway may not be the primary regulator of the target genes in your specific cell type or under your experimental conditions. | Confirm the expression and functionality of Keap1 and Nrf2 in your cell line. Use a positive control, such as sulforaphane, to ensure the pathway is responsive. | |
| Incorrect dosage: The concentration of the inhibitor may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| High cell toxicity or unexpected phenotypic changes. | Off-target effects: The compound may be interacting with other cellular proteins, leading to toxicity. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration. Use proteomic or transcriptomic approaches to identify potential off-target pathways affected. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is consistent across all experimental conditions and is below the toxic threshold for your cells (typically <0.1%). | |
| Inconsistent results between experiments. | Variability in cell culture: Cell passage number, confluency, and overall health can affect experimental outcomes. | Use cells within a consistent passage number range. Seed cells at the same density and ensure they are in a logarithmic growth phase before treatment. |
| Compound precipitation: The inhibitor may not be fully dissolved in the culture medium. | Visually inspect the medium for any signs of precipitation after adding the compound. Ensure the final concentration does not exceed its solubility limit in the medium. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the Keap1-Nrf2 signaling pathway and a general workflow for investigating the off-target effects of this compound.
References
- 1. Transcriptomic and Proteomic Profiling of KEAP1 Disrupted and Sulforaphane Treated Human Breast Epithelial Cells Reveals Common Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Keap1-Nrf2-IN-25 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Keap1-Nrf2-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. Its primary mechanism of action is the activation of the Nrf2 pathway, which is generally considered a cytoprotective response. However, like any bioactive small molecule, this compound may exhibit off-target effects or cytotoxicity at high concentrations. The cytotoxic profile can be cell-type dependent. Therefore, it is crucial to determine the specific cytotoxicity of this compound in your experimental model by performing a dose-response experiment.
Q2: My MTT assay shows an increase in signal at higher concentrations of this compound, suggesting increased viability. Is this expected?
A2: This is a phenomenon that can occur with certain compounds and may not necessarily indicate increased cell proliferation.[1] Possible explanations include:
-
Induction of a stress response: The compound may be causing cellular stress, leading to an increase in metabolic activity and, consequently, a stronger MTT signal.[1]
-
Direct reduction of MTT: The chemical properties of this compound might allow it to directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal.[1]
-
Compound precipitation: At higher concentrations, the compound may precipitate and interfere with the absorbance reading.
To investigate this, it is recommended to run a cell-free control with the compound and MTT reagent to check for direct reduction and to visually inspect the wells for any precipitate.
Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?
A3: High variability can be caused by several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.
-
Pipetting errors: Use calibrated pipettes and ensure accurate and consistent dispensing of the compound and assay reagents.
-
Edge effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data.
-
Compound precipitation: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations.
Q4: Can this compound interfere with the LDH cytotoxicity assay?
A4: Small molecules can potentially interfere with the enzymatic reaction of the LDH assay. For instance, some compounds may inhibit the LDH enzyme or interfere with the diaphorase-catalyzed reduction of the tetrazolium salt.[2] It is advisable to perform a control experiment where this compound is added to a known amount of purified LDH to assess any direct inhibitory effects.
Q5: My caspase-3/7 assay is showing a weak or no signal, even with a positive control. What could be the issue?
A5: Several factors could contribute to a weak caspase signal:
-
Timing of measurement: Caspase activation is a transient event. The optimal time for measurement should be determined by performing a time-course experiment.
-
Compound interference: If this compound is fluorescent, it could interfere with the fluorescent readout of the caspase assay. A compound-only control should be run to check for autofluorescence.
-
Reagent stability: Ensure that the DTT in the caspase assay buffer is fresh, as it is crucial for enzyme activity but is unstable.[3]
Troubleshooting Guides
Guide 1: Troubleshooting the MTT Assay
| Problem | Possible Cause | Solution |
| Low Absorbance Readings | Insufficient number of viable cells. | Optimize cell seeding density. |
| Incubation time with MTT is too short. | Increase incubation time (typically 1-4 hours) until purple formazan is visible. | |
| Incomplete solubilization of formazan crystals. | Ensure complete mixing with the solubilization solution (e.g., DMSO). Increase shaking time if necessary. | |
| High Background Absorbance | Contamination of the culture medium. | Use sterile technique and check medium for contamination before use. |
| Phenol (B47542) red in the medium. | Use phenol red-free medium during the MTT incubation step. | |
| Direct reduction of MTT by the compound. | Run a cell-free control with the compound and MTT reagent. If a signal is produced, consider an alternative assay.[1] | |
| Increased Signal with Higher Compound Concentration | Compound-induced increase in cellular metabolism. | Corroborate results with an orthogonal assay (e.g., cell counting or LDH assay). |
| Compound interference with the assay. | Perform a cell-free control to check for direct MTT reduction by the compound.[1] |
Guide 2: Troubleshooting the LDH Cytotoxicity Assay
| Problem | Possible Cause | Solution |
| High Spontaneous LDH Release | Over-seeding of cells. | Optimize cell seeding density. |
| Rough handling of cells during seeding. | Handle cell suspension gently during plating. | |
| Presence of LDH in serum. | Use a serum-free medium control to determine the background LDH activity.[4] | |
| Low Maximum LDH Release | Incomplete cell lysis. | Ensure complete lysis by the lysis buffer; extend incubation time if necessary. |
| Insufficient number of cells. | Increase the number of cells seeded. | |
| Compound Interference | Inhibition of LDH enzyme activity. | Test the effect of the compound on purified LDH. |
| Interference with the colorimetric reaction. | Run a control with the compound in the assay reaction mixture without cell supernatant. | |
| Bacterial contamination. | Bacteria can consume LDH or alter the pH of the medium, affecting the assay.[5] Ensure aseptic techniques. |
Guide 3: Troubleshooting the Caspase-3/7 Apoptosis Assay
| Problem | Possible Cause | Solution |
| Weak or No Signal | Suboptimal timing of measurement. | Perform a time-course experiment to determine the peak of caspase activation. |
| Insufficient induction of apoptosis. | Titrate the positive control to ensure it is inducing apoptosis effectively. | |
| Inactive reagents. | Ensure the assay buffer contains freshly added DTT.[3] | |
| High Background Fluorescence | Compound autofluorescence. | Run a control with the compound alone to measure its intrinsic fluorescence at the assay wavelengths. |
| Non-specific substrate cleavage. | Ensure appropriate controls are included (e.g., untreated cells, vehicle control). | |
| Inconsistent Results | Uneven cell density or treatment. | Ensure uniform cell seeding and compound addition. |
| Temperature fluctuations. | Allow plates to equilibrate to room temperature before adding reagents and reading. |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be generated from cytotoxicity and apoptosis assays. Note that these are example values and the actual results for this compound will be dependent on the cell line and experimental conditions.
Table 1: Example Cytotoxicity Data for a Test Compound
| Assay | Cell Line | Incubation Time (h) | IC50 (µM) |
| MTT | A549 | 48 | 25.5 |
| LDH | HepG2 | 24 | > 50 |
| MTT | HEK293 | 72 | 15.2 |
Table 2: Example Caspase-3/7 Activation Data
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity |
| Jurkat | Positive Control (e.g., Staurosporine) | 8.5 |
| Jurkat | This compound (10 µM) | 1.2 |
| A549 | Positive Control (e.g., Etoposide) | 6.3 |
| A549 | This compound (10 µM) | 1.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is for assessing cell viability based on the metabolic activity of cells in a 96-well plate format.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This protocol measures the release of LDH from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells.
-
Include the following controls on the plate:
-
Untreated cells (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Medium background: Wells containing only culture medium.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution provided with the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used to correct for background.
-
-
Calculation of Cytotoxicity:
-
Percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Caspase-3/7 Apoptosis Assay Protocol (Luminescent)
This protocol quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque-walled 96-well plate at an optimal density in 100 µL of culture medium.
-
After 24 hours of incubation, treat the cells with serial dilutions of this compound.
-
Include a positive control for apoptosis (e.g., staurosporine (B1682477) or etoposide) and a vehicle control.
-
Incubate for the desired treatment period.
-
-
Assay Procedure:
-
Equilibrate the plate and the caspase-glo 3/7 reagent to room temperature.
-
Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all experimental readings.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
-
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Caption: A troubleshooting decision tree for unexpected cytotoxicity assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. takarabio.com [takarabio.com]
- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cell Growth Is Differentially Affected by Constitutive Activation of NRF2 by KEAP1 Deletion and Pharmacological Activation of NRF2 by the Synthetic Triterpenoid, RTA 405 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Keap1-Nrf2-IN-25 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keap1-Nrf2-IN-25 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction with an IC50 of 0.55 μM and a Keap1 binding affinity (Kd) of 0.50 μM.[1] Under normal physiological conditions, Keap1, a negative regulator, binds to the transcription factor Nrf2, leading to its degradation.[2][3][4] By inhibiting the interaction between Keap1 and Nrf2, this compound allows Nrf2 to translocate into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.[2][4][5] This mechanism helps in reducing reactive oxygen species (ROS) and pro-inflammatory cytokines like IL-1β and IL-6.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: By activating the Nrf2 pathway, this compound has shown protective effects against DSS-induced colitis.[1] The Keap1-Nrf2 pathway is a key regulator of cellular defense against oxidative and electrophilic stress.[3][4] Therefore, inhibitors of this interaction are being investigated for a variety of conditions associated with oxidative stress, including inflammatory diseases, neurodegenerative diseases, and cancer.[4][6]
Q3: What is the recommended solvent for dissolving this compound for in vivo studies?
Q4: Are there any general tips for preparing the formulation?
A4: Yes. When preparing a mixed solvent system, it is best to add the solvents sequentially, mixing thoroughly after each addition.[7] A typical procedure involves first dissolving the compound in DMSO to create a stock solution. This stock is then added to PEG300 and mixed well, followed by the addition of Tween-80. Finally, saline or another aqueous buffer is added to reach the final desired volume and concentration.[7] If precipitation occurs, gentle warming or sonication can help in dissolution.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution. | The compound has low solubility in the chosen vehicle. The final concentration is too high. | - Try adjusting the ratio of the co-solvents. Increasing the percentage of PEG300 or Tween-80 may help.[7] - Perform a solubility test with different solvent systems to find the most suitable one. - Reduce the final concentration of the compound in the formulation. - Use gentle warming or sonication to aid dissolution.[7] |
| The solution is cloudy or forms an emulsion. | The compound is not fully dissolved or is forming a suspension. | - Ensure thorough mixing at each step of the preparation. - Increase the amount of surfactant (e.g., Tween-80) to improve stability.[7][8] - For some applications, a stable nanosuspension might be an alternative.[8] |
| Animal shows signs of toxicity or adverse effects. | The vehicle itself may be causing toxicity, especially at high concentrations of DMSO. The compound may have inherent toxicity at the administered dose. | - Minimize the percentage of DMSO in the final formulation; ideally, it should be below 10% for most routes of administration.[7] - Conduct a vehicle-only control group to assess the effects of the solvent mixture. - Perform a dose-response study to determine the maximum tolerated dose (MTD) of the compound. |
| Inconsistent results between experiments. | Variability in the preparation of the formulation. Degradation of the compound. | - Standardize the protocol for preparing the dosing solution and ensure it is followed precisely for every experiment. - Prepare the formulation fresh before each use. - Store the stock solution of the compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and protect it from light. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general reference for a commonly used co-solvent system for similar hydrophobic compounds.[7]
| Solvent System | Achievable Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol for Preparation of this compound Formulation for Oral Gavage (Example)
This protocol is a general guideline and should be optimized for your specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is completely dissolved. This can be aided by gentle vortexing.
-
-
Prepare the Co-solvent Vehicle:
-
In a separate sterile tube, combine the required volumes of PEG300 and Tween-80. For a final formulation of 10% DMSO, 40% PEG300, and 5% Tween-80, you would mix 4 parts PEG300 and 0.5 parts Tween-80.
-
-
Combine the Stock Solution with the Co-solvents:
-
Add the appropriate volume of the this compound stock solution in DMSO to the PEG300 and Tween-80 mixture. For a 1 mL final volume with a 10% DMSO concentration, you would add 100 µL of the DMSO stock.
-
Vortex the mixture thoroughly until it is a clear and homogenous solution.
-
-
Add the Aqueous Component:
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume. For a 1 mL final volume with 45% saline, you would add 450 µL.
-
Continue to vortex until the solution is uniform.
-
-
Final Checks and Administration:
-
Visually inspect the solution for any precipitation. If precipitation is observed, gentle warming (to 37°C) or brief sonication may be used to aid dissolution.[7]
-
Administer the freshly prepared formulation to the animals via oral gavage.
-
Important Considerations:
-
Always prepare the formulation fresh on the day of the experiment.
-
The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
It is essential to include a vehicle control group in your in vivo experiments. This group will receive the same solvent mixture without the this compound.
Visualizations
Caption: Keap1-Nrf2 signaling pathway and the action of this compound.
Caption: Experimental workflow for dissolving and administering this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Nrf2 Activation in Livers from Keap1-Knockdown Mice Increases Expression of Cytoprotective Genes that Detoxify Electrophiles more than those that Detoxify Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Keap1-Nrf2 with IN-25
Welcome to the technical support center for researchers utilizing IN-25 to inhibit the Keap1-Nrf2 protein-protein interaction. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IN-25?
A1: IN-25 is a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1][2][3][4] Under basal conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[2] IN-25 competitively binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2.[2][5] This binding action physically obstructs the interaction between Keap1 and Nrf2, thereby preventing Nrf2 from being targeted for degradation. The stabilized Nrf2 is then free to translocate to the nucleus, bind to Antioxidant Response Elements (AREs) in the promoter regions of target genes, and initiate the transcription of a battery of cytoprotective and antioxidant genes.[2]
Q2: What is the expected molecular weight of Nrf2 in a Western blot?
A2: While the predicted molecular weight of Nrf2 based on its amino acid sequence is approximately 68 kDa, it is commonly observed to migrate anomalously on SDS-PAGE gels at a higher apparent molecular weight of around 95-110 kDa.[6] It is crucial to look for bands in this higher range when performing Western blot analysis for Nrf2. A band appearing at the predicted 68 kDa may not be the correct isoform or could be a degradation product. Human Nrf2 may also appear as a doublet in this higher molecular weight range on lower percentage SDS-PAGE gels.[6]
Q3: How can I confirm that IN-25 is activating the Nrf2 pathway in my cells?
A3: Nrf2 pathway activation can be confirmed through a variety of methods:
-
Increased Nrf2 Protein Levels: Perform a Western blot on whole-cell lysates. Treatment with an effective concentration of IN-25 should lead to an accumulation of total Nrf2 protein compared to vehicle-treated control cells.
-
Nrf2 Nuclear Translocation: Fractionate your cell lysates into nuclear and cytosolic components and perform a Western blot. A successful activation of the Nrf2 pathway will show a significant increase in Nrf2 protein in the nuclear fraction.
-
Increased Expression of Nrf2 Target Genes: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of well-established Nrf2 target genes, such as HMOX1 (Heme Oxygenase-1), NQO1 (NAD(P)H Quinone Dehydrogenase 1), and GCLC (Glutamate-Cysteine Ligase Catalytic Subunit).
-
ARE-Luciferase Reporter Assay: If you have access to a cell line stably transfected with a luciferase reporter construct driven by an ARE promoter, you can measure the increase in luciferase activity upon treatment with IN-25.[7][8]
Q4: What is a suitable positive control for my experiments?
A4: A well-characterized Nrf2 activator, such as sulforaphane (B1684495) (SFN) or tert-butylhydroquinone (B1681946) (tBHQ), can be used as a positive control in your experiments.[7][8] These compounds have been extensively documented to activate the Nrf2 pathway and can help validate that your experimental setup is capable of detecting Nrf2 activation.
Troubleshooting Guides
Issue 1: No observable increase in Nrf2 protein levels after IN-25 treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal IN-25 Concentration | Perform a dose-response experiment to determine the optimal concentration of IN-25 for your specific cell line and experimental conditions. Start with a concentration range around the reported IC50 and Kd values (see data table below). |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal duration of IN-25 treatment. Nrf2 accumulation can be transient, so it is important to check multiple time points (e.g., 2, 4, 8, 12, and 24 hours). |
| Poor IN-25 Solubility or Stability | Ensure that IN-25 is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| High Basal Nrf2 Activity | Some cell lines may have constitutively high basal Nrf2 activity, making it difficult to observe a further increase upon inhibitor treatment. Use a cell line with a known low basal Nrf2 activity or consider transiently transfecting a reporter construct to enhance the signal window. |
| Western Blotting Issues | Please refer to the dedicated Western blot troubleshooting section below. |
Issue 2: Difficulty detecting Nrf2 by Western Blot.
| Possible Cause | Troubleshooting Step |
| Incorrect Molecular Weight Range | As mentioned in the FAQs, ensure you are looking for Nrf2 in the 95-110 kDa range, not the predicted 68 kDa.[6] |
| Low Antibody Specificity | Use a well-validated Nrf2 antibody. Some commercially available antibodies have been shown to have low specificity.[9] It is advisable to test multiple antibodies and validate them with positive and negative controls (e.g., Nrf2 knockdown cells). |
| Low Nrf2 Abundance | Nrf2 is a protein with a short half-life and is often present at low levels, even after stabilization.[2] Ensure you are loading a sufficient amount of protein (at least 30-50 µg of whole-cell lysate). Using a proteasome inhibitor like MG132 as a positive control can help confirm that your detection method is sensitive enough. |
| Poor Nuclear Extraction | If you are specifically looking at nuclear Nrf2, ensure your nuclear extraction protocol is efficient and minimizes contamination from other cellular compartments. |
| Suboptimal Transfer Conditions | Nrf2 is a relatively large protein. Optimize your transfer conditions (e.g., use a lower percentage gel for better resolution in the high molecular weight range, and consider an overnight wet transfer at a low voltage) to ensure efficient transfer to the membrane. |
Issue 3: Inconsistent results in the ARE-Luciferase Reporter Assay.
| Possible Cause | Troubleshooting Step |
| Cell Health and Density | Ensure that your cells are healthy and seeded at a consistent density across all wells. Over-confluent or stressed cells can lead to variability in reporter gene expression. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and affect reporter gene activity. Keep the final DMSO concentration in the culture medium below 0.5% and ensure it is consistent across all wells, including the vehicle control. |
| Luciferase Reagent Handling | Allow the luciferase assay reagent to equilibrate to room temperature before use, as temperature can affect the enzymatic reaction. Ensure complete cell lysis by following the manufacturer's instructions. |
| Signal Quenching or Enhancement | Some compounds can interfere with the luciferase reaction itself. To test for this, you can perform a control experiment where you add IN-25 directly to a sample with a known amount of luciferase activity. |
Quantitative Data for IN-25
| Parameter | Value | Method | Reference |
| IC50 | 0.55 µM | Keap1-Nrf2 Inhibition Assay | [1] |
| Kd | 0.50 µM | Keap1 Binding Affinity Assay | [1] |
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Inhibition
This assay is designed to identify and characterize inhibitors of the Keap1-Nrf2 interaction in a high-throughput format.[10][11][12][13]
Materials:
-
Purified Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated 9-mer peptide containing the ETGE motif)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM DTT)
-
IN-25 and other test compounds
-
384-well, low-volume, black, non-binding surface plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of IN-25 and control compounds in assay buffer.
-
In a 384-well plate, add the fluorescently labeled Nrf2 peptide to each well at a final concentration of ~10 nM.
-
Add the test compounds at various concentrations to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no Keap1 protein).
-
Add the purified Keap1 Kelch domain protein to all wells except the negative control, to a final concentration of ~100 nM.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader using the appropriate excitation and emission wavelengths for your fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) of Keap1 and Nrf2
This protocol is used to verify the interaction between Keap1 and Nrf2 in a cellular context and to assess the ability of IN-25 to disrupt this interaction.
Materials:
-
Cell line of interest
-
IN-25
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for immunoprecipitation (e.g., anti-Keap1 or anti-Nrf2)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Laemmli sample buffer)
-
Antibodies for Western blotting (anti-Keap1 and anti-Nrf2)
Protocol:
-
Culture your cells to ~80-90% confluency and treat with either vehicle (DMSO) or IN-25 for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-Keap1) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting, probing for both Keap1 and Nrf2. A decrease in the amount of co-immunoprecipitated Nrf2 in the IN-25 treated sample compared to the vehicle control indicates disruption of the interaction.
Signaling Pathways and Experimental Workflows
Caption: Keap1-Nrf2 signaling pathway and the mechanism of IN-25.
Caption: General experimental workflow for validating IN-25 activity.
References
- 1. Keap1-Nrf2-IN-25 - Immunomart [immunomart.com]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Predicted Molecular Weight of Nrf2: It Is What It Is Not - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Keap1-Nrf2-IN-25 quality control and purity
Welcome to the technical support center for Keap1-Nrf2-IN-25. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent inhibitor of the Keap1-Nrf2 protein-protein interaction. Here you will find detailed information on quality control, experimental protocols, and troubleshooting guidance to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3] This process maintains low intracellular levels of Nrf2. This compound directly binds to Keap1, disrupting its interaction with Nrf2. This prevents Nrf2 degradation, leading to its accumulation, nuclear translocation, and the subsequent activation of antioxidant response element (ARE)-driven gene expression. This results in the upregulation of a suite of cytoprotective genes that defend against oxidative stress.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For solution preparation, it is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare stock solutions at a high concentration and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound and its solutions from light.
Q3: What is the typical purity of this compound?
A3: The purity of this compound is determined by High-Performance Liquid Chromatography (HPLC). While a specific certificate of analysis for this compound is not publicly available, similar research-grade small molecule inhibitors typically have a purity of ≥95%. It is crucial to obtain the lot-specific certificate of analysis from your supplier for precise purity information.
Q4: In which experimental assays can this compound be used?
A4: this compound is suitable for a variety of in vitro and cell-based assays designed to study the Keap1-Nrf2 signaling pathway. These include:
-
Biochemical assays: Fluorescence Polarization (FP) assays to quantify the inhibition of the Keap1-Nrf2 interaction.
-
Cell-based assays:
-
Nrf2 nuclear translocation assays (e.g., immunofluorescence or subcellular fractionation followed by Western blot).
-
ARE-reporter gene assays (e.g., luciferase or β-galactosidase) to measure Nrf2 transcriptional activity.
-
Western blot analysis of downstream Nrf2 target genes (e.g., HO-1, NQO1).
-
Assays to measure the reduction of reactive oxygen species (ROS) and pro-inflammatory cytokines.[1]
-
Quality Control and Purity
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The primary method for assessing the purity of small molecule inhibitors like this compound is High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Parameter | Typical Value | Method of Determination |
| Purity | ≥95% (Lot-specific) | High-Performance Liquid Chromatography (HPLC) |
| IC50 | 0.55 µM | Fluorescence Polarization (FP) Assay |
| Binding Affinity (Kd) | 0.50 µM | Surface Plasmon Resonance (SPR) or similar biophysical method |
| Molecular Formula | C₂₅H₂₈N₂O₆S | Mass Spectrometry |
| Molecular Weight | 484.57 g/mol | Mass Spectrometry |
Note: The IC50 and Kd values are indicative of the compound's potency and binding strength to Keap1, respectively.[1] These values should be confirmed in your specific assay system.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction Inhibition
This protocol is adapted from commercially available Keap1:Nrf2 inhibitor screening assay kits.[5][6][7][8]
Objective: To quantify the inhibitory effect of this compound on the Keap1-Nrf2 protein-protein interaction.
Materials:
-
Purified recombinant human Keap1 protein
-
Fluorescently labeled Nrf2 peptide (e.g., FAM-Nrf2)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.5% Triton X-100)
-
This compound
-
DMSO
-
Black, low-binding 96-well or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare reagents:
-
Dilute the fluorescently labeled Nrf2 peptide to the working concentration in assay buffer as recommended by the supplier.
-
Dilute the Keap1 protein to the working concentration in assay buffer. Keep on ice.
-
-
Assay Plate Setup (per well):
-
Test Wells: Add diluted this compound solution.
-
Positive Control (Maximum Polarization): Add assay buffer with DMSO (vehicle control).
-
Negative Control (Minimum Polarization): Add assay buffer.
-
-
Add fluorescent Nrf2 peptide to all wells except the blank.
-
Add Keap1 protein to the "Test Wells" and "Positive Control" wells. Add an equal volume of assay buffer to the "Negative Control" wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure Fluorescence Polarization: Read the plate on a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the Keap1-Nrf2 Fluorescence Polarization assay.
Western Blot Analysis of Nrf2 Target Gene Expression
Objective: To determine the effect of this compound on the protein expression of Nrf2 target genes (e.g., HO-1, NQO1).
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-HO-1, anti-NQO1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HO-1, anti-NQO1, or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Caption: Western Blot workflow for analyzing Nrf2 target gene expression.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Stock Solution or Assay Buffer | - Poor solubility of this compound in aqueous buffer. - Exceeding the solubility limit. | - Ensure the final DMSO concentration is sufficient to maintain solubility (typically 0.5-1%). - Gently warm the solution and vortex. - Prepare fresh dilutions for each experiment. |
| High Variability in Fluorescence Polarization Assay | - Pipetting errors. - Inconsistent incubation times. - Bubbles in wells. | - Use calibrated pipettes and proper pipetting techniques. - Ensure consistent timing for all steps. - Centrifuge the plate briefly before reading to remove bubbles. |
| No or Weak Inhibition Observed in FP Assay | - Inactive compound. - Incorrect assay setup. - Inactive Keap1 protein. | - Verify the integrity of the this compound stock solution. - Double-check the concentrations of all reagents. - Test the activity of the Keap1 protein with a known inhibitor. |
| No Induction of Nrf2 Target Genes in Western Blot | - Insufficient treatment time or concentration. - Cell line is not responsive. - Poor antibody quality. | - Perform a dose-response and time-course experiment. - Use a cell line known to have a functional Keap1-Nrf2 pathway. - Validate the primary antibody with a positive control. |
| High Background in Western Blot | - Insufficient blocking. - High antibody concentration. - Inadequate washing. | - Increase blocking time or use a different blocking agent. - Optimize the primary and secondary antibody concentrations. - Increase the number and duration of washing steps. |
Signaling Pathway Diagram
Under normal physiological conditions, Keap1 targets Nrf2 for degradation, keeping its levels low. Upon inhibition of the Keap1-Nrf2 interaction by this compound, Nrf2 is stabilized and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. westbioscience.com [westbioscience.com]
- 8. amsbio.com [amsbio.com]
Validation & Comparative
A Comparative Guide to Keap1-Nrf2 Inhibitors: Spotlight on Keap1-Nrf2-IN-25
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its therapeutic modulation holds immense promise for a multitude of diseases characterized by inflammation and oxidative damage. This guide provides a comparative analysis of Keap1-Nrf2-IN-25, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), with other notable inhibitors in the field. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying biological processes to facilitate informed decisions in research and drug development.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoter regions.
Performance Comparison of Keap1-Nrf2 Inhibitors
The following table summarizes the quantitative data for this compound and other selected Keap1-Nrf2 modulators. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions. For a more direct comparison, the data from the comprehensive study by Tran and Pallesen et al. (2019) is highlighted for a subset of inhibitors evaluated under identical conditions.
| Compound | Type | Target | Potency (IC50/EC50/Kd) | Assay Type | Source |
| This compound | PPI Inhibitor | Keap1-Nrf2 Interaction | IC50: 0.55 µM, Kd: 0.50 µM | Unknown, Binding Affinity | [1] |
| ML385 | Nrf2 Inhibitor | Nrf2 | IC50: 1.9 µM | Not Specified | [2] |
| Brusatol | Nrf2 Inhibitor | Nrf2 | IC50: <1 µM (in 457 cancer cell lines) | Cell Viability | [2] |
| Omaveloxolone (RTA 408) | Nrf2 Activator | Keap1 (covalent) | Not specified | Not specified | [2] |
| Sulforaphane | Nrf2 Activator | Keap1 (covalent) | CD value: ~0.2 µM (for NQO1 induction) | NQO1 Induction | [3] |
| Compound 6 (Tran et al.) | PPI Inhibitor | Keap1-Nrf2 Interaction | Ki (FP): 0.021 µM, Kd (SPR): 0.025 µM | FP, SPR | [4] |
| Compound 9 (Tran et al.) | PPI Inhibitor | Keap1-Nrf2 Interaction | Ki (FP): 0.010 µM, Kd (SPR): 0.013 µM | FP, SPR | [4] |
| Compound 19 (Tran et al.) | PPI Inhibitor | Keap1-Nrf2 Interaction | Ki (FP): 0.004 µM, Kd (SPR): 0.005 µM | FP, SPR | [4] |
| Compound 22 (Tran et al.) | PPI Inhibitor | Keap1-Nrf2 Interaction | Ki (FP): 0.003 µM, Kd (SPR): 0.004 µM | FP, SPR | [4] |
Note: IC50 (half maximal inhibitory concentration), EC50 (half maximal effective concentration), Kd (dissociation constant), Ki (inhibition constant), CD value (concentration required to double quinone reductase activity). FP (Fluorescence Polarization), SPR (Surface Plasmon Resonance).
A comparative assessment by Tran and Pallesen et al. highlighted that a number of previously reported Keap1-Nrf2 PPI inhibitors were inactive or showed significantly different activities when re-evaluated in standardized assays, underscoring the importance of head-to-head comparisons.[4]
Key Experimental Methodologies
The evaluation of Keap1-Nrf2 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed protocols for three commonly employed methods.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the disruption of the Keap1-Nrf2 protein-protein interaction in a homogeneous format.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS with 0.01% BSA).
-
Dilute a fluorescently labeled peptide derived from the Nrf2 Neh2 domain (the "tracer") to the desired concentration in the assay buffer.
-
Dilute purified Keap1 protein to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test inhibitor and controls (e.g., a known inhibitor as a positive control and DMSO as a negative control).
-
-
Assay Procedure:
-
In a low-volume, black microplate, add the assay buffer, tracer, Keap1 protein, and the test inhibitor or control.
-
Include wells with tracer only (for minimum polarization) and tracer with Keap1 but no inhibitor (for maximum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay used to measure the Keap1-Nrf2 interaction, often offering higher sensitivity than FP.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer.
-
Prepare solutions of a donor fluorophore-labeled anti-tag antibody (e.g., anti-His-Europium) and an acceptor fluorophore-labeled Nrf2 peptide.
-
Prepare a solution of His-tagged Keap1 protein.
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Procedure:
-
In a suitable microplate, combine the Keap1 protein, the donor-labeled antibody, the acceptor-labeled Nrf2 peptide, and the test inhibitor.
-
Incubate the plate at room temperature for a defined period.
-
-
Measurement and Analysis:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the IC50 values from the dose-response curves of the TR-FRET ratio versus inhibitor concentration.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2) in appropriate media.
-
Transfect the cells with a plasmid containing a luciferase reporter gene driven by an ARE promoter. Stably transfected cell lines are often used for consistency.
-
-
Compound Treatment:
-
Plate the ARE-reporter cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 12-24 hours). Include a known Nrf2 activator as a positive control.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye).
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Determine the EC50 value from the dose-response curve of fold induction versus compound concentration.
-
Conclusion
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. When compared to other modulators of this pathway, its efficacy as a direct, non-covalent inhibitor makes it a valuable tool for research and a promising starting point for the development of therapeutics targeting diseases associated with oxidative stress. The provided data and experimental protocols offer a framework for the comparative evaluation of Keap1-Nrf2 inhibitors, aiding in the selection of appropriate compounds for further investigation. The field of direct Keap1-Nrf2 PPI inhibitors is rapidly evolving, and continued head-to-head comparative studies will be crucial for identifying the most promising clinical candidates.
References
A Head-to-Head Comparison: Keap1-Nrf2-IN-25 vs. Sulforaphane in Nrf2 Pathway Modulation
For researchers, scientists, and drug development professionals, the Keap1-Nrf2 signaling pathway represents a critical target for therapeutic intervention in a host of diseases characterized by oxidative stress and inflammation. This guide provides an objective comparison of two prominent modulators of this pathway: Keap1-Nrf2-IN-25, a synthetic inhibitor, and sulforaphane (B1684495), a well-studied natural compound.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Its activity is tightly controlled by Keap1 (Kelch-like ECH-associated protein 1), which under basal conditions, targets Nrf2 for proteasomal degradation. Activation of Nrf2 through the disruption of the Keap1-Nrf2 interaction leads to the transcription of a battery of cytoprotective genes. Here, we delve into the distinct characteristics of this compound and sulforaphane, offering a comprehensive analysis of their mechanisms, potency, and experimental validation to aid in the selection of the appropriate tool for Nrf2 modulation in research and drug discovery.
Mechanism of Action: A Tale of Two Strategies
This compound and sulforaphane employ different strategies to activate the Nrf2 pathway, a crucial distinction for researchers to consider based on their experimental goals.
This compound is a potent, synthetic small molecule designed to directly inhibit the protein-protein interaction (PPI) between Keap1 and Nrf2.[1][2] It competitively binds to the Kelch domain of Keap1, the same site where Nrf2 normally binds. This non-covalent interaction physically blocks the association of Keap1 with Nrf2, thereby preventing Nrf2's ubiquitination and subsequent degradation. The stabilized Nrf2 is then free to translocate to the nucleus and initiate the transcription of its target genes.
Sulforaphane , a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, activates Nrf2 through a covalent modification of Keap1.[3] As an electrophile, sulforaphane reacts with specific cysteine residues on the Keap1 protein. This covalent adduction induces a conformational change in Keap1, impairing its ability to function as a substrate adaptor for the Cul3-based E3 ubiquitin ligase complex that targets Nrf2 for degradation.[3] This ultimately leads to the accumulation and nuclear translocation of Nrf2.
Potency and Specificity: A Quantitative Look
The potency and specificity of a compound are paramount in research. The following tables summarize the available quantitative data for this compound and sulforaphane.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Assay Type | Target | IC50 | Kd | Cell-based Nrf2 Activation (EC50) |
| This compound | Keap1-Nrf2 Inhibition | Human Keap1 | 0.55 µM[1][2] | 0.50 µM[1][2] | Data not publicly available |
| Sulforaphane | NQO1 Induction (CD value) | Cellular Nrf2 pathway | ~0.2 µM[4] | N/A (covalent modifier) | High nM to low µM range (cell type dependent) |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Specificity and Off-Target Effects
| Compound | Specificity for Keap1-Nrf2 | Known Off-Target Effects |
| This compound | Designed for high specificity to the Keap1 Kelch domain. | Data on comprehensive selectivity profiling is not publicly available. |
| Sulforaphane | Primary target is Keap1. | - Histone deacetylase (HDAC) inhibition.[5] - Activation of long terminal repeats (LTRs).[6][7] - Potential effects on thyroid function at high doses.[8] |
In Vitro and In Vivo Experimental Data
This compound has demonstrated efficacy in cellular and animal models. In vitro, it has been shown to activate the Nrf2 pathway, leading to a reduction in reactive oxygen species (ROS) and pro-inflammatory cytokines such as IL-1β and IL-6.[1][2] In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, this compound exerted protective effects, highlighting its potential for in vivo applications.[1][2]
Sulforaphane has been extensively studied in a wide range of in vitro and in vivo models. It is a potent inducer of Nrf2 target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), in various cell types.[4][9][10][11] In vivo, sulforaphane has shown protective effects in models of cancer, neurodegenerative diseases, and cardiovascular diseases.[8][12]
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the disruption of the Keap1-Nrf2 protein-protein interaction.
Materials:
-
His-tagged recombinant human Keap1 protein
-
Biotinylated peptide corresponding to the Nrf2 ETGE motif
-
Terbium (Tb) cryptate-conjugated anti-His antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
Test compounds (this compound or sulforaphane)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of His-tagged Keap1 and biotinylated Nrf2 peptide to each well.
-
Add a pre-mixed solution of Tb-cryptate anti-His antibody and Streptavidin-XL665 to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the IC50 values for the test compounds.
Nrf2-ARE Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of Nrf2.
Materials:
-
Hepatoma (HepG2) or other suitable cells
-
Nrf2-ARE luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the Nrf2-ARE luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of Nrf2 activity relative to the vehicle-treated control and determine the EC50 values.
Western Blot for Nrf2 Nuclear Translocation
This assay visualizes the accumulation of Nrf2 in the nucleus upon treatment with an activator.
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes)
-
Cell culture reagents
-
Nuclear and cytoplasmic extraction kit
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 as a nuclear marker, anti-GAPDH as a cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the desired time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
ADME and Toxicity Profile
The absorption, distribution, metabolism, excretion (ADME), and toxicity profiles are critical for the translational potential of any compound.
Table 3: Summary of ADME and Toxicity
| Compound | Absorption & Bioavailability | Metabolism | Toxicity |
| This compound | Data not publicly available. As a synthetic small molecule, it is likely optimized for oral bioavailability. | Data not publicly available. | Data not publicly available. |
| Sulforaphane | Rapidly absorbed with good bioavailability, though it can be variable depending on the source (e.g., food vs. supplement).[4] | Metabolized in the liver and excreted in the urine.[13] | Generally well-tolerated at dietary and supplementary doses. High doses in animal studies have shown potential for adverse effects.[7] |
Conclusion
Both this compound and sulforaphane are valuable tools for activating the Nrf2 pathway, each with its own set of advantages and considerations.
This compound offers the advantage of being a potent, synthetic inhibitor with a direct and specific mechanism of action. Its non-covalent binding to Keap1 provides a reversible mode of Nrf2 activation, which can be advantageous for certain experimental designs and therapeutic applications. However, the publicly available data on its in vivo efficacy, ADME, and toxicity are currently limited, warranting further investigation.
Sulforaphane , on the other hand, is a well-characterized natural product with a large body of literature supporting its efficacy in a multitude of in vitro and in vivo models. Its covalent mechanism of action leads to a sustained activation of the Nrf2 pathway. While its off-target effects at higher concentrations need to be considered, its established safety profile at dietary levels makes it a readily accessible tool for researchers.
The choice between this compound and sulforaphane will ultimately depend on the specific research question and experimental context. For studies requiring a highly specific and reversible inhibitor of the Keap1-Nrf2 interaction, this compound presents a promising option. For broader investigations into the effects of Nrf2 activation with a well-documented natural compound, sulforaphane remains a reliable and potent choice. This guide provides the foundational knowledge and experimental framework to empower researchers in making an informed decision for their Nrf2-related studies.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a steady-state FRET-based assay to identify inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Off-target effects of sulforaphane include the derepression of long terminal repeats through histone acetylation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Are There Any Dangerous Side Effects of Sulforaphane? [longevity.technology]
- 9. researchgate.net [researchgate.net]
- 10. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Anticancer properties of sulforaphane: current insights at the molecular level [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Unveiling the Potency of Keap1-Nrf2-IN-25: A Comparative Guide to Nrf2 Activation
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Keap1-Nrf2-IN-25's performance against other Keap1-Nrf2 protein-protein interaction (PPI) inhibitors. We provide a comprehensive overview of supporting experimental data and detailed protocols to empower your research in the modulation of the Nrf2 pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. However, in response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins. These include heme oxygenase-1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance cellular antioxidant capacity and protect against various pathologies.
Direct inhibition of the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy for diseases characterized by oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and cancer. This compound is a potent inhibitor of this interaction, and this guide provides a comparative analysis of its efficacy.
Comparative Analysis of Keap1-Nrf2 PPI Inhibitors
The following table summarizes the in vitro potency of this compound and other notable Keap1-Nrf2 PPI inhibitors. The half-maximal inhibitory concentration (IC50) and binding affinity (Kd) are key indicators of a compound's ability to disrupt the Keap1-Nrf2 interaction.
| Compound | IC50 (µM) | Kd (µM) | Nrf2 Target Gene Induction |
| This compound | 0.55 [1] | 0.50 [1] | Data not available |
| Compound 1 | 2.7[2] | Not available | Not available |
| Compound 2 | 3[2] | Not available | Not available |
| K18 | 31.55[2][3] | Not available | Not available |
| ML334 | Not available | Not available | Induces NQO1 and HO-1 |
| Clobetasol Propionate | Not available | Not available | Inhibits Nrf2 activity |
| Brusatol | Not available | Not available | Inhibits Nrf2, enhances chemotherapy |
| Curcumin | Not available | Not available | Activates Nrf2 signaling |
| Dimethyl Fumarate (DMF) | Not available | Not available | Activates Nrf2 |
Validation of Nrf2 Target Gene Activation
The efficacy of a Keap1-Nrf2 inhibitor is ultimately determined by its ability to induce the expression of Nrf2 target genes. The following table presents data on the induction of HMOX1 and NQO1 mRNA by a selection of compounds in H9c2 cells.
| Compound | Concentration (µM) | Treatment Time (h) | HMOX1 mRNA Fold Induction | NQO1 mRNA Fold Induction |
| K22 | 0.5 - 10 | 16 | Concentration-dependent increase[2][3] | Concentration-dependent increase[2][3] |
| Nrf2 siRNA + K22 | 10 | Not specified | Significantly suppressed induction[3] | Significantly suppressed induction[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention.
Caption: A typical experimental workflow for validating Keap1-Nrf2 inhibitors.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.
-
Cell Seeding: Seed cells stably expressing an ARE-luciferase reporter construct (e.g., AREc32 cells) in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound) or a known activator as a positive control.
-
Incubation: Incubate the plate for a further 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. The luminescence signal is proportional to the level of Nrf2 activation.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This method quantifies the mRNA expression levels of Nrf2 target genes.
-
Cell Treatment and RNA Extraction: Treat cells (e.g., H9c2) with the test compound for a specified duration. Isolate total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using gene-specific primers for HMOX1, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in mRNA expression using the ΔΔCt method.
Western Blotting for Nrf2 and Target Proteins
This technique is used to detect and quantify the protein levels of Nrf2 and its downstream targets.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
This guide provides a foundational comparison for researchers investigating the Keap1-Nrf2 pathway. The provided data and protocols aim to facilitate the validation and characterization of novel inhibitors like this compound, ultimately contributing to the development of new therapeutic interventions for a range of diseases.
References
Comparative Efficacy of Keap1-Nrf2 Pathway Inhibitors Across Diverse Cell Types
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a variety of diseases, including cancer and inflammatory conditions. The transcription factor Nrf2, under normal conditions, is targeted for degradation by Keap1. However, upon exposure to cellular stress, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in numerous pathologies, driving the development of small molecule inhibitors to modulate its activity.
This guide provides a comparative analysis of Keap1-Nrf2-IN-25 , a potent Keap1-Nrf2 inhibitor, with other well-characterized inhibitors of this pathway, namely Brusatol, ML385, and Bardoxolone Methyl. The objective is to present a clear overview of their efficacy in different cell types, supported by available experimental data.
This compound has been identified as a potent inhibitor of the Keap1-Nrf2 protein-protein interaction with an IC50 of 0.55 µM and a Keap1 binding affinity (Kd) of 0.50 µM [1]. Its mechanism of action involves the activation of Nrf2, leading to a reduction in reactive oxygen species (ROS) and pro-inflammatory cytokines such as IL-1β and IL-6.[1] While initial studies have demonstrated its protective effects in models of colitis, comprehensive data on its efficacy across a broad range of cell types is still emerging.
Alternative Keap1-Nrf2 Pathway Inhibitors
To provide a broader context for the potential applications of this compound, this section details the efficacy of three alternative inhibitors that have been more extensively studied in various cell lines.
Brusatol , a quassinoid isolated from Brucea javanica, is a potent Nrf2 inhibitor.[2] It has been shown to suppress Nrf2 protein levels and enhance the efficacy of chemotherapeutic agents in multiple cancer cell lines.[3]
ML385 is a selective, non-electrophilic inhibitor of Nrf2. It has been demonstrated to block Nrf2-dependent transcriptional activity and enhance the cytotoxicity of chemotherapy in non-small cell lung cancer (NSCLC) cells.[4]
Bardoxolone Methyl (CDDO-Me) is a synthetic triterpenoid (B12794562) that acts as an antioxidant inflammation modulator by activating Nrf2.[5] It has shown anti-proliferative and pro-apoptotic effects in various cancer cell lines.[6]
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the reported half-maximal inhibitory concentration (IC50) or other relevant efficacy metrics for the discussed Keap1-Nrf2 pathway inhibitors across a range of cell types. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Inhibitor | Cell Type | Cell Line | Efficacy (IC50 or other metric) | Reference |
| This compound | - | - | IC50: 0.55 µM (Biochemical Assay) | [1] |
| Brusatol | Leukemia | NB4 | IC50: 0.03 µM | [7] |
| Leukemia | BV173 | IC50: 0.01 µM | [7] | |
| Leukemia | SUPB13 | IC50: 0.04 µM | [7] | |
| Breast Cancer | MCF-7 | IC50: 0.08 µM | [7] | |
| Colorectal Cancer | CT26 | IC50: 0.373 µM | [7] | |
| ML385 | Acute Myeloid Leukemia | MV411, MOLM13, HL60, THP1, NB4 | Dose-dependent growth inhibition | [8] |
| Head and Neck Squamous Cell Carcinoma | FaDu, YD9 | Dose- and time-dependent decrease in cell viability | [9] | |
| Bardoxolone Methyl | Prostate Cancer | PC-3, C4-2 | Inhibition of cell growth at low concentrations | [6] |
| Oral Squamous Cell Carcinoma | Cal-27 | Exerts anti-cancer activity | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: The Keap1-Nrf2 signaling pathway and points of inhibitor intervention.
Caption: A typical experimental workflow for evaluating Keap1-Nrf2 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to assess the efficacy of Keap1-Nrf2 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the Keap1-Nrf2 inhibitor for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with the inhibitor, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Following inhibitor treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target genes (e.g., NFE2L2, HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
This compound is a promising and potent inhibitor of the Keap1-Nrf2 interaction. While its initial characterization is strong, further research is required to fully elucidate its efficacy across a diverse range of cell types and to directly compare its performance against other established inhibitors like Brusatol, ML385, and Bardoxolone Methyl. The experimental framework outlined in this guide provides a basis for such future investigations, which will be crucial in determining the full therapeutic potential of this novel compound. Researchers are encouraged to utilize the provided protocols to generate robust and comparable datasets that will advance our understanding of Keap1-Nrf2 pathway modulation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells [frontiersin.org]
In Vivo Validation of Keap1-Nrf2 Pathway Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a promising target for therapeutic intervention in a variety of diseases. This guide provides an objective comparison of the in vivo activity of Keap1-Nrf2-IN-25, a potent Keap1-Nrf2 inhibitor, with other notable Keap1-Nrf2 pathway modulators. The information presented is based on available preclinical data and is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Overview of this compound
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, with a reported IC50 of 0.55 µM and a Keap1 binding affinity (Kd) of 0.50 µM. By disrupting the interaction between Keap1 and Nrf2, this compound leads to the stabilization and nuclear translocation of Nrf2, thereby activating the expression of downstream antioxidant and anti-inflammatory genes. Preclinical evidence suggests its potential therapeutic efficacy in inflammatory conditions, specifically in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model. However, detailed in vivo quantitative data and optimized experimental protocols for this compound are not extensively published in publicly available literature.
Comparative Analysis of In Vivo Activity
This section compares the in vivo performance of this compound with several other well-characterized Keap1-Nrf2 pathway modulators. The data is summarized for easy comparison of their efficacy in various disease models.
Table 1: In Vivo Efficacy of Keap1-Nrf2 Pathway Modulators
| Compound | Type | Disease Model | Animal Model | Dosing Regimen | Key Findings |
| This compound | Keap1-Nrf2 Inhibitor | DSS-Induced Colitis | Not Specified | Not Specified | Protective effects against colitis |
| A-1396076 | Nrf2 Activator | Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA) | Rodents | Prophylactic oral administration | Inhibits inflammation and T-cell activation[1][2] |
| CDDO-Imidazolide (CDDO-Im) | Nrf2 Activator | Kidney Ischemia-Reperfusion Injury | Mice | 30 µmol/kg, intraperitoneal | Improved survival and renal function, reduced inflammation[3] |
| Rutaecarpine | Nrf2 Activator | DSS-Induced Colitis | Mice | 80 mg/kg, oral gavage | Alleviated colitis symptoms and intestinal inflammation[1] |
| Curculigoside | Nrf2 Activator | DSS-Induced Colitis | Mice | Not Specified | Mitigated colitis by reducing oxidative stress and inflammation[2] |
| Cyclic Peptide ZC9 | Keap1-Nrf2 Inhibitor | Acute Lung Injury (LPS-induced) | Not Specified | Not Specified | Showed significant dose-response reversal of lung injury[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key experiments cited in this guide.
DSS-Induced Colitis Model (General Protocol)
This model is commonly used to induce inflammatory bowel disease in rodents.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction: Mice are administered 2-5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 5-7 days.
-
Treatment: The test compound (e.g., this compound, Rutaecarpine, Curculigoside) is administered orally or via intraperitoneal injection daily, starting before or concurrently with DSS administration.
-
Assessment: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the study, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).
Kidney Ischemia-Reperfusion Injury Model (CDDO-Im)
-
Animal Model: Male C57BL/6 mice.
-
Procedure: Bilateral renal pedicles are clamped for a defined period (e.g., 30 minutes) to induce ischemia. The clamps are then released to allow reperfusion.
-
Treatment: CDDO-Im (30 µmol/kg) is administered intraperitoneally at multiple time points before and after ischemia.
-
Assessment: Survival rates are monitored. Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are measured to assess renal function. Kidney tissues are collected for histological evaluation of tubular injury and analysis of inflammatory and oxidative stress markers.[3]
Experimental Autoimmune Encephalomyelitis (EAE) Model (A-1396076)
-
Animal Model: Female Lewis rats.
-
Induction: EAE is induced by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide in complete Freund's adjuvant.
-
Treatment: A-1396076 is administered orally as a prophylactic measure.
-
Assessment: Clinical scores of disease severity are monitored daily. At the peak of the disease, spinal cords can be collected for histological analysis of inflammation and demyelination.[1][2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation process.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for in vivo validation using the DSS-induced colitis model.
Conclusion
This compound presents a promising therapeutic strategy as a Keap1-Nrf2 protein-protein interaction inhibitor. While initial data points to its efficacy in an in vivo model of colitis, a comprehensive comparison with other Keap1-Nrf2 modulators is currently limited by the lack of detailed published studies. In contrast, compounds like A-1396076 and CDDO-Im have more extensive in vivo data in various disease models, providing a clearer picture of their potential therapeutic applications and mechanisms of action. Further in vivo validation of this compound, including dose-response studies, pharmacokinetic profiling, and evaluation in multiple disease models, is necessary to fully elucidate its therapeutic potential and establish a solid foundation for clinical development. Researchers are encouraged to consider the available data on the alternatives presented in this guide when designing their preclinical studies for novel Keap1-Nrf2 pathway modulators.
References
- 1. Rutaecarpine inhibits KEAP1-NRF2 interaction to activate NRF2 and ameliorate dextran sulfate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The role of Nrf2 in the pathogenesis and treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Keap1-Nrf2-IN-25: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of the Keap1-Nrf2 pathway, understanding the cross-reactivity of chemical probes is paramount. This guide provides a comparative analysis of Keap1-Nrf2-IN-25, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), against other known modulators of this critical cytoprotective pathway. We delve into the available data on its selectivity, present detailed experimental protocols for assessing cross-reactivity, and offer a framework for interpreting these findings.
The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative and electrophilic stress.[1] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of a battery of antioxidant and detoxification genes.[2]
This compound is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI with a reported IC50 of 0.55 µM and a Keap1 binding affinity (Kd) of 0.50 µM.[3] Its mechanism of action involves directly blocking the interaction between Keap1 and Nrf2, thereby promoting Nrf2-mediated gene expression. While this makes it a valuable tool for studying the pathway, a thorough understanding of its potential off-target effects is essential for the accurate interpretation of experimental results.
Comparative Analysis of Keap1-Nrf2 Pathway Inhibitors
To provide a clear comparison, we have categorized Keap1-Nrf2 inhibitors based on their mechanism of action: direct, non-covalent PPI inhibitors and electrophilic Keap1 modifiers.
| Inhibitor | Mechanism of Action | Potency (IC50/EC50) | Known Cross-Reactivity/Off-Targets | Reference |
| This compound | Direct, Non-covalent PPI Inhibitor | IC50: 0.55 µM (Biochemical) | Data not publicly available. | [3] |
| Compound 33 | Direct, Non-covalent PPI Inhibitor | IC50: 15 nM (Biochemical) | Data not publicly available. | |
| RA839 | Direct, Non-covalent PPI Inhibitor | IC50: 0.14 µM (Biochemical) | Data not publicly available. | |
| Sulforaphane (B1684495) | Electrophilic Keap1 Modifier | EC50: ~2-5 µM (Cell-based) | Reacts with other cysteine-containing proteins. Potential for off-target effects due to its electrophilic nature. | [4][5] |
| Bardoxolone Methyl (CDDO-Me) | Electrophilic Keap1 Modifier | EC50: ~0.29 µM (Cell-based) | Shown to have a relatively selective in vivo profile in Nrf2 knockout models, but as an electrophile, the potential for off-target interactions exists. | [6][7] |
| Brusatol | Nrf2 Protein Synthesis Inhibitor | IC50: <1 µM (Cell-based) | Broadly inhibits protein synthesis, leading to significant off-target effects. | [8] |
| ML385 | Nrf2 Inhibitor | IC50: 1.9 µM (Cell-based) | Binds directly to Nrf2, but a comprehensive selectivity profile is not available. |
Visualizing the Keap1-Nrf2 Signaling Pathway
To better understand the points of intervention for these inhibitors, the following diagram illustrates the core Keap1-Nrf2 signaling cascade.
Caption: The Keap1-Nrf2 signaling pathway and points of regulation.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the selectivity of this compound and other inhibitors, a combination of biochemical and cell-based assays is recommended.
Biochemical Assay: Fluorescence Polarization (FP) for Keap1 Binding
This assay directly measures the binding of an inhibitor to the Keap1 protein, providing a quantitative measure of its affinity and allowing for direct comparison with other compounds.
Methodology:
-
Reagents: Purified recombinant human Keap1 protein, a fluorescently labeled peptide corresponding to the Nrf2 binding motif (e.g., FITC-labeled DLG or ETGE peptide), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20), test compounds (including this compound and alternatives) dissolved in DMSO.
-
Procedure:
-
Add a fixed concentration of Keap1 protein and the fluorescent peptide to the wells of a black, low-volume 384-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve. A lower IC50 value indicates a higher binding affinity.
Cell-Based Assay: Antioxidant Response Element (ARE) Reporter Assay
This assay measures the ability of a compound to activate the Nrf2 pathway in a cellular context, providing insights into its functional activity and potential off-target effects that might influence the pathway.
Methodology:
-
Cell Line: A human cell line (e.g., HepG2 or A549) stably transfected with a reporter construct containing multiple copies of the ARE driving the expression of a reporter gene (e.g., luciferase).
-
Procedure:
-
Seed the ARE-reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a known Nrf2 activator like sulforaphane as a positive control and a vehicle control (DMSO).
-
Incubate for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) to account for any cytotoxic effects of the compounds. Calculate the EC50 value for each compound.
Global Off-Target Profiling: Kinome Scanning and Proteomic Approaches
For a comprehensive assessment of selectivity, broader profiling techniques are invaluable.
-
Kinome Scanning: This involves screening the inhibitor against a large panel of kinases to identify any potential off-target kinase interactions. This is particularly important as many signaling pathways are regulated by kinases.
-
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) can be employed to identify the direct protein targets of a compound in a complex cellular lysate, providing an unbiased view of its binding partners.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a logical workflow for assessing the cross-reactivity of a Keap1-Nrf2 inhibitor.
Caption: A streamlined workflow for assessing inhibitor cross-reactivity.
Conclusion
This compound represents a valuable chemical tool for dissecting the Keap1-Nrf2 signaling pathway. However, for rigorous and reproducible research, a thorough characterization of its selectivity is crucial. While direct comparative data on the cross-reactivity of this compound is currently limited in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to independently assess its performance against other Keap1-Nrf2 modulators. By employing a multi-faceted approach that combines biochemical, cell-based, and global profiling techniques, the scientific community can build a more complete understanding of the selectivity of this and other inhibitors, ultimately leading to more reliable and impactful discoveries in the field of redox biology and drug development.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Multi-Omics Reveal Antioxidant Effects of Bardoxolone Methyl in the Phase 2 Study of Bardoxolone Methyl in Patients with CKD and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for Keap1-Nrf2-IN-25
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This is critical to minimize exposure to the chemical.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Waste Classification and Segregation
Proper identification and segregation of chemical waste are the first steps toward safe and compliant disposal.
-
Initial Assessment: In the absence of a specific SDS, Keap1-Nrf2-IN-25 should be treated as chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Stream: This compound should be segregated into the "non-hazardous" or "chemical" solid waste stream, as designated by your institution's EHS guidelines. Avoid mixing it with hazardous wastes such as heavy metals, halogenated solvents, or biohazardous materials unless explicitly instructed to do so by your EHS department.
Step-by-Step Disposal Procedure for Solid Waste
For this compound in solid (powder) form:
-
Containerize: Place the compound in a clearly labeled, sealed, and chemically compatible waste container. The original product vial, if empty or containing only residual amounts, can often be used for this purpose.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound") and the approximate quantity. Follow your institution's specific labeling requirements, which may include the date and responsible researcher's name.
-
Storage: Store the sealed waste container in a designated chemical waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Waste Pickup: Arrange for a scheduled waste pickup with your institution's EHS department.
Step-by-Step Disposal Procedure for Solutions
For solutions containing this compound (e.g., in DMSO):
-
Waste Solvent: The solvent used to dissolve the compound dictates the waste stream. For example, if dissolved in DMSO, it should be disposed of in the appropriate non-halogenated solvent waste container.
-
Containerize: Use a designated, properly vented, and chemically compatible container for liquid chemical waste.
-
Labeling: Label the container with all constituents, including the solvent (e.g., "DMSO") and the solute ("this compound"), along with their approximate concentrations or volumes.
-
Storage and Pickup: Store the liquid waste container in a secondary containment bin within a designated waste accumulation area and arrange for pickup by EHS.
Spill and Decontamination Procedures
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
PPE: Wear appropriate PPE, including double gloving if necessary.
-
Containment: For small powder spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate absorbent material.
-
Cleanup: Carefully wipe the area with a detergent solution and then with water. All cleanup materials (paper towels, absorbent pads) must be disposed of as chemical waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data
Specific quantitative data regarding toxicity, environmental impact, or degradation products for this compound are not available in the provided search results. Researchers should consult the compound supplier or their institution's EHS office for any available data.
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Protocols for Handling Keap1-Nrf2-IN-25
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for Keap1-Nrf2-IN-25 is not publicly available. The following guidance is based on established best practices for handling novel, potent small molecule inhibitors in a laboratory setting. All personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2] A face shield should be worn over safety glasses when there is a risk of splashes or explosions.[2] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves) should be worn.[2] Always inspect gloves for tears or punctures before use and change them immediately upon contact with the chemical.[2] |
| Body Protection | A lab coat, buttoned to cover as much skin as possible, is mandatory.[2] For handling larger quantities or in situations with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended. |
| Respiratory Protection | All work with the powdered form of the compound should be performed in a certified chemical fume hood to prevent inhalation.[3][4] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[1][2] |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot must be worn in the laboratory at all times.[2] |
Experimental Protocols: Safe Handling and Disposal
The following step-by-step protocols provide a framework for the safe handling and disposal of this compound and associated waste.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's EHS department immediately.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any hazard warnings.
-
Storage: Store the compound in a designated, well-ventilated, and secure area away from general laboratory traffic.[3] The recommended storage temperature for this compound is -20°C.
Preparation of Stock and Working Solutions
Note: All procedures involving the handling of powdered this compound must be conducted in a certified chemical fume hood.[3][4]
-
Don PPE: Before beginning, put on all required personal protective equipment as outlined in the table above.
-
Weighing:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of the powdered inhibitor using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Consult the product datasheet for the recommended solvent (e.g., DMSO).
-
Add the appropriate volume of solvent to the microcentrifuge tube containing the powdered compound.
-
Vortex or sonicate as needed to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[3]
-
Store the aliquots at the recommended temperature of -20°C.
-
-
Preparation of Working Solutions:
-
When ready for use, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate buffer or cell culture medium.
-
Waste Disposal
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.[3] Most novel small molecule inhibitors should be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated disposable materials, such as pipette tips, tubes, gloves, and weighing paper, in a designated, leak-proof hazardous waste container.[3][4] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name(s) of the contents.[3]
-
Liquid Waste: Dispose of all unused stock or working solutions as liquid hazardous waste.[3] Collect this waste in a designated, leak-proof container that is compatible with the solvents used.[3]
-
-
Container Management:
-
Waste Storage: Store waste containers in a designated, secure, and well-ventilated area.[3]
-
Disposal Procedure: Follow your institution's specific procedures for requesting a chemical waste pickup.[3]
-
Empty Container Disposal:
-
A container is considered "empty" when all contents have been removed by normal means and no more than a minimal residue remains.[3]
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[3]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[3]
-
Visualized Workflow: Safe Handling of this compound
The following diagram illustrates the key stages and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
